CGP13501
Description
structure in first source
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56189-68-5 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Synthesis of CGP13501: A Positive Allosteric Modulator of the GABA-B Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CGP13501, a structural analogue of the anesthetic propofol, has been identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effect of the endogenous ligand, GABA, by binding to a distinct allosteric site. This modulation enhances both the potency and maximal efficacy of GABA, offering a nuanced approach to targeting the GABAergic system for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery of this compound
This compound was identified along with its close analog, CGP7930 [2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol], as a positive modulator of GABA-B receptor function.[2] The discovery was the result of screening efforts to identify compounds that could enhance the binding of GABA to its receptor. These compounds were found to potentiate GABA-stimulated guanosine 5'-O-(3-[35S]thiotriphosphate) ([35S]GTPγS) binding to membranes from cell lines expressing the GABA-B receptor, a key indicator of receptor activation.[2]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not extensively published in a single source, its chemical name, 3-(3',5'-Di-tert-butyl-4'-hydroxy)phenyl-2,2-dimethylpropanal, and its relationship to similar compounds suggest a plausible synthetic route. The core structure is a 2,6-di-tert-butylphenol moiety, which is a common starting material for a variety of antioxidants and other specialty chemicals.
A likely synthetic approach involves the Friedel-Crafts alkylation of 2,6-di-tert-butylphenol. This would be followed by a series of reactions to introduce the 2,2-dimethylpropanal side chain at the 4-position of the phenol ring.
A potential, generalized synthetic workflow is outlined below:
Mechanism of Action: Positive Allosteric Modulation
This compound enhances the function of the GABA-B receptor, which is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits.[3][4] The orthosteric binding site for GABA is located on the GABA-B1 subunit.[3] this compound, as a PAM, is believed to bind to an allosteric site within the transmembrane domain of the GABA-B2 subunit.[4] This binding event induces a conformational change in the receptor complex that increases the affinity of GABA for its binding site and improves the coupling of the receptor to its intracellular signaling partners, the Gi/o proteins.[2][4]
The downstream signaling cascade of the activated GABA-B receptor involves:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx, which in turn inhibits neurotransmitter release from presynaptic terminals.
The following diagram illustrates the GABA-B receptor signaling pathway and the modulatory effect of this compound:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Choreography: A Technical Guide to CGP13501's Allosteric Modulation of GABA-B Receptors
For Immediate Release
Basel, Switzerland – December 8, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of CGP13501, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with the study of this compound.
Executive Summary
This compound is a potent positive allosteric modulator of the GABA-B receptor, the main inhibitory G-protein coupled receptor in the central nervous system. Functioning as a structural analogue of propofol, this compound enhances the receptor's response to its endogenous ligand, GABA, by binding to a site topographically distinct from the orthosteric GABA binding site.[1] This allosteric modulation results in an increase in both the potency and maximal efficacy of GABA, offering a nuanced approach to augmenting GABAergic neurotransmission. This guide will dissect the binding characteristics, functional effects, and downstream signaling consequences of this compound's interaction with the GABA-B receptor.
Core Mechanism of Action: Positive Allosteric Modulation
The functional GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signaling. This compound exerts its effects by binding to the seven-transmembrane (7TM) domain of the GABA-B2 subunit. This binding event induces a conformational change in the receptor complex that enhances the affinity of the GABA-B1 subunit for GABA and improves the efficiency of G-protein activation upon agonist binding.[2]
Signaling Cascade
Activation of the GABA-B receptor by GABA, potentiated by this compound, initiates a canonical Gαi/o-protein signaling pathway. This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channel activity, primarily by inhibiting voltage-gated Ca2+ channels (presynaptically) and activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels (postsynaptically). This concerted action results in a reduction of neurotransmitter release and hyperpolarization of the postsynaptic membrane, respectively, culminating in neuronal inhibition.
References
The Function of CGP13501 in the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor, the principal metabotropic receptor for the primary inhibitory neurotransmitter in the central nervous system (CNS). As a structural analogue of the anesthetic propofol and the aldehyde counterpart to the well-studied PAM, CGP7930, this compound enhances the inhibitory effects of GABA throughout the CNS. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental characterization of this compound, intended to serve as a resource for researchers in neuroscience and pharmacology.
Introduction to this compound and GABAB Receptor Modulation
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Functional GABAB receptors are heterodimers of GABAB1 and GABAB2 subunits.[1] Ligand binding to the GABAB1 subunit triggers a conformational change that activates the associated G-protein, primarily of the Gαi/o family, through the GABAB2 subunit.[1] This initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability.
Positive allosteric modulators like this compound bind to a site on the GABAB receptor distinct from the GABA binding site, enhancing the receptor's response to the endogenous agonist.[2][3] This modulatory action offers a more nuanced approach to augmenting GABAergic inhibition compared to direct agonists, as PAMs only amplify existing physiological signaling.[4] this compound, and its close analog CGP7930, have been identified as potent PAMs of GABAB receptor function.[3]
Mechanism of Action of this compound
This compound exerts its effects by binding to the GABAB2 subunit of the receptor heterodimer.[5] This allosteric binding induces a conformational change that increases both the potency and maximal efficacy of GABA.[2][3] The primary downstream effects of enhanced GABAB receptor activation by this compound in the CNS include:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.[1]
-
Inhibition of voltage-gated Ca2+ channels: This effect is particularly prominent at presynaptic terminals, where it reduces the influx of calcium ions necessary for neurotransmitter vesicle fusion and release. This leads to a decrease in the release of various neurotransmitters, including glutamate and GABA itself.[1]
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including the modulation of ion channel activity and gene expression.[1]
By potentiating these actions, this compound effectively amplifies the inhibitory tone in the CNS.
Quantitative Data on the Activity of this compound and its Analog, CGP7930
The majority of detailed quantitative studies have been performed on CGP7930, the close structural and functional analog of this compound. The data presented below for CGP7930 is expected to be highly indicative of the activity of this compound.[3]
| Parameter | Assay | Receptor/System | Value (EC50) | Reference |
| GABAB Receptor Modulation | ||||
| Potentiation of GABA-stimulated [35S]GTPγS binding | GTPγS Binding Assay | Recombinant human GABAB(1b/2) receptors in CHO cells | 4.60 µM | |
| Potentiation of GABA-stimulated [35S]GTPγS binding | GTPγS Binding Assay | Native GABAB receptors in rat brain membranes | 5.37 µM | |
| Potentiation of GABA-activated K+ currents | Whole-cell patch clamp | HEK cells expressing GABAB R1a/R2 and Kir3.1/3.2 | 11.1 ± 7.0 μM | [6] |
| Off-Target Activity of CGP7930 | ||||
| Potentiation of GABA-activated currents | Whole-cell patch clamp | HEK cells expressing α4β3δ GABAA receptors | 1.0 µM | |
| Potentiation of GABA-activated currents | Whole-cell patch clamp | HEK cells expressing α1β2γ2L GABAA receptors | 1.7 µM | |
| Potentiation of muscimol-activated currents | Whole-cell patch clamp | Cultured rat hippocampal neurons | 2.0 µM | |
| Direct activation of GABAA receptors | Whole-cell patch clamp | Cultured rat hippocampal neurons | 5.2 ± 0.1 μM | [6] |
| Blockade of GIRK channels | Whole-cell patch clamp | HEK cells expressing Kir3.1/3.2 | IC50 = 10.5 ± 2.0 μM | [6] |
Note: Recent evidence suggests that CGP7930, and likely this compound, may exhibit off-target effects on GABAA receptors and GIRK channels at concentrations similar to those effective at GABAB receptors, indicating a need for careful interpretation of experimental results.[6]
Experimental Protocols
[35S]GTPγS Binding Assay for Assessing Gq-protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing GABAB receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (20-50 µg protein), GDP (e.g., 10 µM), and varying concentrations of GABA with or without a fixed concentration of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific binding as a function of GABA concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and maximal stimulation (Emax) in the presence and absence of this compound.
-
Whole-Cell Patch-Clamp Electrophysiology for Measuring GIRK Channel Currents
This technique allows for the direct measurement of ion channel currents in response to receptor activation.
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably or transiently expressing the human GABAB1 and GABAB2 receptor subunits, along with the GIRK channel subunits Kir3.1 and Kir3.2.
-
Alternatively, use primary cultured neurons (e.g., hippocampal or cortical neurons).
-
-
Recording Setup:
-
Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Pull patch pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl2, 1 CaCl2, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Achieve a whole-cell recording configuration.
-
-
Data Acquisition:
-
Voltage-clamp the cell at a holding potential of -70 mV.
-
Apply GABA or a specific GABAB agonist (e.g., baclofen) at a concentration that elicits a submaximal response (e.g., EC20) via the perfusion system.
-
After establishing a stable baseline current, co-apply the same concentration of agonist with varying concentrations of this compound.
-
Record the changes in the holding current, which reflect the activation of GIRK channels.
-
-
Data Analysis:
-
Measure the amplitude of the outward current induced by the agonist in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in the current amplitude.
-
Plot the potentiation as a function of this compound concentration to determine the EC50 for potentiation.
-
In Vivo Microdialysis for Monitoring Neurotransmitter Release
This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe) and continue collecting dialysate samples.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Compare the neurotransmitter levels before and after the administration of this compound to determine its effect on neurotransmitter release.
-
Visualizations of Signaling Pathways and Experimental Workflows
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Conditioned release of neurotransmitters as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP7930: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CGP13501 in Neuronal Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CGP13501, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. As the primary metabotropic receptor for GABA, the main inhibitory neurotransmitter in the central nervous system, the GABAB receptor plays a crucial role in regulating neuronal excitability. This compound enhances the receptor's response to endogenous GABA, offering a nuanced approach to potentiating neuronal inhibition compared to direct receptor agonists. This document details the molecular mechanisms of this compound, presenting quantitative data on its effects on receptor binding and function. Furthermore, it provides comprehensive experimental protocols for key assays used to characterize this compound and outlines the intricate signaling pathways involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's therapeutic potential.
Introduction to this compound and Neuronal Inhibition
Neuronal inhibition is a fundamental process in the central nervous system (CNS) that balances excitatory signals, preventing hyperexcitability and ensuring proper neural circuit function. The primary inhibitory neurotransmitter in the brain is γ-aminobutyric acid (GABA), which exerts its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions result in hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release from the presynaptic terminal, respectively, both contributing to neuronal inhibition.
This compound is a structural analog of the anesthetic propofol and has been identified as a positive allosteric modulator (PAM) of the GABAB receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous agonist, GABA. This modulatory action provides a more subtle and physiologically relevant means of potentiating GABAergic inhibition, with potentially fewer side effects than direct agonists.
Quantitative Data on this compound's Modulation of GABAB Receptor Function
The positive allosteric modulatory effects of this compound on the GABAB receptor have been quantified through various in vitro assays. The following tables summarize the key findings from studies on this compound and its close analog, CGP7930, which shares a similar mechanism of action.
Table 1: Potentiation of GABA-induced GTPγ[35S] Binding by CGP7930 [1]
| Agonist | CGP7930 Concentration | EC50 of Agonist (nM) | Emax (% of basal) |
| GABA | 0 µM | 280 ± 50 | 150 ± 10 |
| GABA | 10 µM | 80 ± 15 | 200 ± 15 |
| GABA | 30 µM | 40 ± 10 | 220 ± 20 |
Data are presented as mean ± SEM. EC50 represents the concentration of the agonist that produces 50% of its maximal effect. Emax represents the maximum effect of the agonist.
Table 2: Effect of CGP7930 on Agonist Binding Affinity [1]
| Radioligand | Competitor | CGP7930 Concentration | Ki of Competitor (nM) |
| [3H]CGP54626 (Antagonist) | GABA | 0 µM | 150 ± 20 |
| [3H]CGP54626 (Antagonist) | GABA | 10 µM | 50 ± 10 |
| [3H]CGP62349 (Antagonist) | L-Baclofen | 0 µM | 80 ± 10 |
| [3H]CGP62349 (Antagonist) | L-Baclofen | 10 µM | 30 ± 5 |
Data are presented as mean ± SEM. Ki represents the inhibitory constant of the competitor.
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
Activation of the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) by GABA initiates a cascade of intracellular events. This process is positively modulated by this compound, which binds to an allosteric site on the receptor. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate their respective downstream effectors.
Caption: GABAB Receptor Signaling Pathway Modulated by this compound.
Experimental Workflow: GTPγ[35S] Binding Assay
This assay measures the functional consequence of GABAB receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[35S], to Gα subunits. The potentiation of this binding by this compound provides a measure of its positive allosteric modulatory activity.
Caption: Workflow for a GTPγ[35S] Binding Assay.
Detailed Experimental Protocols
GTPγ[35S] Binding Assay
This protocol is adapted from the methods described by Urwyler et al. (2001)[1].
Objective: To quantify the potentiation of GABA-stimulated GTPγ[35S] binding to GABAB receptors by this compound.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GABAB(1b/2) receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Guanosine diphosphate (GDP).
-
γ-aminobutyric acid (GABA).
-
This compound.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GF/C glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: CHO cell membranes are prepared by homogenization and centrifugation as per standard laboratory protocols. The final membrane pellet is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
5-10 µg of cell membranes.
-
10 µM GDP.
-
Varying concentrations of GABA.
-
Fixed concentrations of this compound (or vehicle control).
-
-
Pre-incubation: Pre-incubate the mixture for 20 minutes at 30°C to allow for ligand binding.
-
Initiation of Binding: Add 0.1 nM [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the assay by rapid filtration through GF/C filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine EC50 and Emax values.
Electrophysiological Recording of GABAB Receptor-Mediated Currents
This protocol outlines a general method for measuring the potentiation of GABA-induced inwardly rectifying potassium (GIRK) channel currents by this compound in a heterologous expression system.
Objective: To measure the enhancement of GABA-evoked K+ currents by this compound.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) co-expressing GABAB receptors and GIRK channels.
-
Whole-cell patch-clamp setup.
-
External solution (in mM): 90 NaCl, 1 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Internal solution (in mM): 100 KCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
GABA.
-
This compound.
Procedure:
-
Cell Preparation: Cells are cultured on coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a cell expressing the receptors and channels.
-
Hold the membrane potential at -80 mV.
-
-
Drug Application:
-
Perfuse the cell with the external solution.
-
Apply a sub-maximal concentration of GABA to elicit a baseline inward K+ current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Ensure complete washout between applications.
-
-
Data Acquisition: Record the current responses using appropriate data acquisition software.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound.
-
Construct concentration-response curves to determine the EC50 of this compound for potentiation.
-
Conclusion
This compound represents a significant tool for the study of GABAB receptor function and holds promise as a therapeutic lead. Its mechanism as a positive allosteric modulator allows for the enhancement of endogenous GABAergic signaling, providing a more refined approach to modulating neuronal inhibition than direct agonists. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate the role of this compound and other GABAB PAMs in neuronal function and dysfunction. Further research into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to fully explore their potential in the treatment of neurological and psychiatric disorders characterized by deficits in inhibitory neurotransmission.
References
An In-depth Technical Guide to the Basic Properties and Chemical Structure of CGP13501
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP13501 is a synthetic organic compound that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Detailed data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal, is a derivative of propofol. Its chemical structure is characterized by a substituted phenolic ring.
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₀O₂ | N/A |
| Molecular Weight | 290.44 g/mol | N/A |
| IUPAC Name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | N/A |
| SMILES String | CC(C)(C)c1cc(CC(C)(C)C=O)cc(c1O)C(C)(C)C | N/A |
| InChI Key | XGWATTXMMMANFJ-UHFFFAOYSA-N | N/A |
| Appearance | White solid | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
| Melting Point | Not explicitly reported, solid at room temperature | N/A |
| pKa | Not explicitly reported | N/A |
| logP (Octanol-Water) | Not explicitly reported | N/A |
Pharmacological Properties
This compound is a positive allosteric modulator of the GABA-B receptor, meaning it enhances the effect of the endogenous ligand, GABA, without activating the receptor on its own.[1] This modulation leads to a potentiation of the GABA-B receptor-mediated downstream signaling.
Pharmacological Data
The primary pharmacological effect of this compound is the potentiation of GABA-induced responses. This is often quantified by the leftward shift in the EC50 value of GABA in the presence of the modulator. While specific EC50 values for this compound's potentiation are not consistently reported across the literature, its activity is typically observed in the low micromolar range.
Table 2: Pharmacological Properties of this compound
| Parameter | Description | Value | Source |
| Mechanism of Action | Positive Allosteric Modulator of GABA-B receptor | N/A | [1] |
| Effect | Potentiates GABA-stimulated GTPγ[³⁵S] binding | N/A | [1] |
| EC₅₀ of Potentiation | Concentration of this compound for 50% of maximal potentiation of GABA response | Not explicitly and consistently reported | N/A |
Experimental Protocols
The characterization of this compound involves various in vitro assays to determine its physicochemical and pharmacological properties.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.[2][3][4][5][6]
Protocol:
-
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.[5]
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp or Fisher-Johns apparatus) along with a calibrated thermometer.[3]
-
The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2]
-
The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[2][5]
GTPγ[³⁵S] Binding Assay
This functional assay is used to measure the activation of G-protein coupled receptors (GPCRs) like the GABA-B receptor.[7][8][9] It quantifies the binding of a non-hydrolyzable GTP analog, GTPγ[³⁵S], to the Gα subunit upon receptor activation. The potentiation of GABA-induced G-protein activation by this compound can be assessed with this method.[1]
Protocol:
-
Membrane Preparation: Cell membranes expressing the GABA-B receptor are prepared from cultured cells or brain tissue.[9]
-
Assay Buffer: An appropriate assay buffer containing GDP (to ensure G-proteins are in their inactive state) and Mg²⁺ is prepared.[9]
-
Reaction Mixture: The reaction mixture includes the prepared membranes, the agonist (GABA at a fixed concentration, e.g., its EC₂₀), varying concentrations of the allosteric modulator (this compound), and GTPγ[³⁵S].[10]
-
Incubation: The mixture is incubated to allow for receptor activation and GTPγ[³⁵S] binding.[10]
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound GTPγ[³⁵S] to be washed away.[10]
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter, which is proportional to the amount of G-protein activation.[10]
-
Data Analysis: The data is analyzed to determine the effect of this compound on the potency and/or efficacy of GABA.
Electrophysiology
Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, are used to measure the ion channel activity modulated by GABA-B receptors.[11][12][13] The potentiation of GABA-induced currents by this compound can be directly observed and quantified.
Protocol:
-
Cell Preparation: Oocytes or mammalian cells expressing GABA-B receptors and the relevant ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) are prepared.
-
Recording Setup: The cell is placed in a recording chamber and impaled with microelectrodes for voltage clamping.
-
GABA Application: A baseline current is established, and then GABA is applied to the cell at a specific concentration (e.g., its EC₂₀) to elicit a control current.
-
Co-application of this compound: After a washout period, GABA is co-applied with varying concentrations of this compound.
-
Data Acquisition and Analysis: The potentiation of the GABA-induced current by this compound is recorded and analyzed to determine the shift in the GABA dose-response curve and the EC₅₀ of potentiation.[14][15][16]
Signaling Pathways and Logical Relationships
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a heterodimeric GPCR composed of GABA-B1 and GABA-B2 subunits. Upon activation by GABA, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors. The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: Canonical GABA-B Receptor Signaling Pathway.
Mechanism of Action of this compound
This compound, as a PAM, binds to an allosteric site on the GABA-B2 subunit of the receptor. This binding event induces a conformational change that enhances the affinity and/or efficacy of GABA at the orthosteric binding site on the GABA-B1 subunit. This leads to a more robust activation of the downstream signaling cascade for a given concentration of GABA.
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Endogenous Role of GABA-B Receptor Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining balanced neuronal activity. Its effects are mediated by two major classes of receptors: the ionotropic GABA-A receptors, responsible for fast synaptic inhibition, and the metabotropic GABA-B receptors (GABA-B-R), which mediate slow, prolonged inhibitory signals.[1][2]
GABA-B receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in fine-tuning neuronal excitability and synaptic transmission.[3] Unlike many GPCRs, GABA-B receptors are obligate heterodimers, requiring the co-assembly of two distinct subunits, GABA-B1 and GABA-B2, to form a functional receptor.[2][4] They are expressed extensively throughout the central nervous system, at both presynaptic and postsynaptic sites of excitatory and inhibitory synapses, positioning them to modulate a wide array of neuronal functions.[5][6] This guide provides a comprehensive overview of the endogenous mechanisms that modulate GABA-B receptor function, the core signaling pathways involved, and the experimental methodologies used to investigate them.
Structure and Function of the GABA-B Receptor
The functional GABA-B receptor is a heterodimer composed of the GABA-B1 and GABA-B2 subunits.[7] Each subunit consists of a large extracellular "Venus flytrap" domain, a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[4]
-
GABA-B1 (GB1) Subunit: This subunit is responsible for binding the endogenous ligand, GABA, as well as orthosteric agonists and antagonists.[2][8] Gene splicing results in two primary isoforms, GB1a and GB1b. The GB1a isoform contains a pair of "sushi domains" in its N-terminus that target it preferentially to presynaptic terminals of excitatory neurons.[2] The GB1b isoform, lacking these domains, is found in postsynaptic dendrites and spines.[2]
-
GABA-B2 (GB2) Subunit: The GB2 subunit is crucial for trafficking the receptor complex to the cell surface and for coupling to intracellular G-proteins.[2][8] It also houses the binding site for positive allosteric modulators (PAMs) within its 7TM domain.[9]
Activation requires GABA to bind to the Venus flytrap domain of the GB1 subunit, which induces a conformational change that is transmitted to the GB2 subunit, leading to the activation of the associated G-protein.[10]
Core Signaling Pathways
GABA-B receptors exclusively couple to the pertussis toxin-sensitive Gi/o family of G-proteins.[4][11] Upon receptor activation, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate distinct downstream effector systems.[2][4]
Gβγ Subunit-Mediated Effects
The liberated Gβγ dimer is the primary mediator of the classical, rapid inhibitory effects of GABA-B receptor activation.
-
Activation of K+ Channels: Postsynaptically, Gβγ directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[4][11][12] This leads to an efflux of K+ ions, causing a slow, long-lasting hyperpolarization of the neuronal membrane, which decreases the likelihood of action potential firing.[12][13]
-
Inhibition of Ca2+ Channels: Presynaptically, Gβγ directly interacts with and inhibits high voltage-activated N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels.[4][5][14] This reduction in calcium influx is a primary mechanism for inhibiting the release of neurotransmitters from both excitatory (glutamate) and inhibitory (GABA) nerve terminals.[13][15]
Gαi/o Subunit-Mediated Effects
The Gαi/o subunit, with GTP bound, primarily acts on an enzyme-based second messenger system.
-
Inhibition of Adenylyl Cyclase: Gαi/o directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][4] The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), which can have widespread, longer-term effects on gene transcription and the phosphorylation state of various target proteins, including NMDA receptors.[2]
Endogenous Modulation of Receptor Function
The function of GABA-B receptors is not static; it is dynamically regulated by a host of endogenous factors that control signaling kinetics, receptor localization, and cell surface availability.
Auxiliary Subunits: The KCTD Family
A key layer of regulation is provided by the potassium channel tetramerization domain-containing (KCTD) proteins, specifically KCTD8, 12, and 16. These proteins act as auxiliary subunits by binding to the C-terminus of the GB2 subunit.[16][17] They do not alter the fundamental signaling pathways but profoundly modify their kinetics.
-
Kinetics Modulation: All KCTDs accelerate the activation rate of GIRK currents upon receptor stimulation.[1][17]
-
Desensitization: KCTD12 and 12b promote rapid and profound desensitization of the GIRK current, whereas KCTD8 and KCTD16 produce largely non-desensitizing responses.[1][18]
-
Mechanism: The desensitization is mediated by the KCTD protein sequestering the Gβγ subunits, effectively stripping them from the GIRK channels and terminating the signal.[16] This provides a mechanism for precise temporal control over postsynaptic inhibition.
The heterogeneous expression of different KCTD isoforms across brain regions creates functionally and pharmacologically distinct populations of GABA-B receptors.[16]
Desensitization, Trafficking, and Degradation
Prolonged exposure to agonists leads to receptor desensitization to prevent cellular overstimulation.[5] This involves several mechanisms:
-
Phosphorylation: G-protein receptor kinases (GRKs) and Protein Kinase C (PKC) can phosphorylate the receptor, leading to the uncoupling of the G-protein.[5]
-
Trafficking: The number of receptors on the cell surface is tightly controlled by a dynamic balance of endocytosis, recycling back to the membrane, and lysosomal degradation.[1][5] Excitatory activity, particularly through NMDA receptors, can influence this trafficking, linking the inhibitory tone to the excitatory state of the neuron.[4][5]
Allosteric Modulation by Ca2+
Calcium ions (Ca2+) can act as endogenous positive allosteric modulators. Elevated intracellular Ca2+ can increase the potency of GABA at the receptor, enhancing its signaling.[3]
Pharmacological Modulators
The study of GABA-B receptors has been greatly advanced by the development of specific pharmacological tools that target different sites on the receptor complex.
Table 1: Classes of GABA-B Receptor Ligands
| Ligand Class | Mechanism of Action | Examples | Reference(s) |
|---|---|---|---|
| Orthosteric Agonists | Bind to the GABA site on the GB1 subunit and activate the receptor. | GABA, Baclofen, 3-Aminopropylphosphinic acid (3-APA), GHB | [10][14][16] |
| Orthosteric Antagonists | Bind to the GABA site on the GB1 subunit but do not activate the receptor, blocking agonist action. | Saclofen, Phaclofen, CGP35348, CGP54626 | [10] |
| Positive Allosteric Modulators (PAMs) | Bind to the 7TM domain of the GB2 subunit. Have little to no activity on their own but enhance the potency and/or efficacy of orthosteric agonists. | CGP7930, GS39783, rac-BHFF, ADX71441 | [7][9] |
| Negative Allosteric Modulators (NAMs) | Bind to an allosteric site and reduce the activity of the receptor in response to an agonist. | Fendiline, Trifluoperazine (inhibit CGP7930 effect) |[3] |
Table 2: Quantitative Data for Selected GABA-B Receptor Ligands Note: Affinity (Ki, Kd) and potency (EC50, IC50) values are highly dependent on the specific assay, tissue, and experimental conditions.
| Compound | Class | Parameter | Value | Species/Assay | Reference(s) |
| GABA | Agonist | pIC50 | 8.3 | Rat (native receptor) | |
| (R)-Baclofen | Agonist | EC50 | 2.9 µM | Human recombinant | [10] |
| Lesogaberan | Agonist | EC50 | 8.6 nM | Human recombinant | [10] |
| GHB | Agonist | EC50 | 0.88 mM | Rat VTA neurons (hyperpolarization) | [16] |
| CGP54626 | Antagonist | pKi | 9.1 | Rat (radioligand binding) | |
| CGP35348 | Antagonist | IC50 | 34 µM | Unknown | |
| CGP62349 | Antagonist | pKd | 9.1 | Rat (radioligand binding) |
Key Experimental Methodologies
Investigating the complex role of GABA-B receptor modulation requires a multi-faceted experimental approach.
Electrophysiology
-
Purpose: To measure the functional output of receptor activation on ion channel activity and neuronal excitability.
-
Methodology: Techniques like patch-clamp recording in brain slices or cultured neurons are used to measure postsynaptic GIRK-mediated K+ currents (as slow inhibitory postsynaptic potentials, IPSPs) or presynaptic inhibition of Ca2+ currents. Automated electrophysiology on heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) is used for high-throughput screening of compounds and studying the effects of auxiliary subunits like KCTDs.[4]
Binding Assays
-
Purpose: To quantify the affinity of ligands for the receptor and to measure G-protein activation.
-
Methodologies:
-
Radioligand Binding: Uses a radioactively labeled ligand (e.g., [3H]baclofen or [125I]CGP64213) to compete with unlabeled compounds, allowing for the determination of binding affinities (Ki, Kd).[9][10]
-
[35S]GTPγS Binding: Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This provides a direct readout of G-protein coupling and activation potency (EC50) of agonists.[3]
-
Biochemical Assays
-
Purpose: To study protein-protein interactions and downstream signaling cascades.
-
Methodologies:
-
Co-immunoprecipitation (Co-IP): An antibody targeting one protein (e.g., the GABA-B receptor) is used to pull it out of a cell lysate. Interacting proteins (e.g., KCTDs, G-proteins, effector channels) are then identified via Western Blotting.
-
cAMP Accumulation Assays: Measures the inhibition of adenylyl cyclase activity by quantifying the reduction in intracellular cAMP levels following receptor activation.
-
Conclusion
The endogenous modulation of GABA-B receptors is a highly sophisticated process involving intricate signaling cascades, dynamic regulation by auxiliary proteins like KCTDs, and constant trafficking to and from the cell surface. This multi-layered control allows the nervous system to precisely tune the strength and duration of slow synaptic inhibition in a region-specific and activity-dependent manner. A thorough understanding of these endogenous mechanisms is paramount for the rational design of novel therapeutics. The development of positive allosteric modulators, which enhance endogenous GABAergic tone only "where and when needed," represents a promising strategy to achieve therapeutic benefits for conditions like anxiety, spasticity, and addiction, while potentially avoiding the side effects associated with global receptor activation by orthosteric agonists.[5][7] Future research will continue to unravel the complexity of the GABA-B receptor "signalosome," offering new targets for intervention in a wide range of neurological and psychiatric disorders.
References
- 1. pnas.org [pnas.org]
- 2. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. KCTD12 modulation of GABA(B) receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAB受容体 [sigmaaldrich.com]
- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of GABAB Receptor Positive Allosteric Modulators in the Treatment of Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. mdpi.com [mdpi.com]
- 15. Structural basis for KCTD-mediated rapid desensitization of GABAB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS | Journal of Neuroscience [jneurosci.org]
- 17. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. guidetopharmacology.org [guidetopharmacology.org]
An In-depth Technical Guide to CGP13501 for Preliminary Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP13501 is a valuable pharmacological tool for the study of the γ-aminobutyric acid type B (GABA-B) receptor system in neuroscience research. It is a structural analogue of propofol and functions as a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effect of the endogenous ligand, GABA, by binding to a distinct allosteric site. This property makes it a refined tool for studying the physiological and pathological roles of the GABA-B receptor system with potentially fewer off-target effects compared to direct agonists. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound enhances the activity of GABA-B receptors, which are metabotropic G-protein coupled receptors (GPCRs).[3] These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are crucial for mediating slow and prolonged inhibitory signals in the central nervous system. Upon activation by GABA, the receptor couples to inhibitory Gi/o proteins. This leads to the dissociation of the G-protein into Gα and Gβγ subunits, which in turn modulate downstream effector systems:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[3]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic VGCCs, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.
This compound potentiates these effects by increasing both the potency and maximal efficacy of GABA at the GABA-B receptor.[2]
Quantitative Data
The following table summarizes the in vitro pharmacological data for this compound and its related compound, CGP7930, from key studies. This data is crucial for designing and interpreting experiments.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | GTPγ[35S] Binding | CHO (GABA-B1b/2) | Potentiation of GABA-stimulated binding | Low micromolar concentrations | [2] |
| CGP7930 | GTPγ[35S] Binding | CHO (GABA-B1b/2) | EC50 (in the presence of 1 µM GABA) | ~ 5 µM | [4] |
| CGP7930 | GTPγ[35S] Binding | CHO (GABA-B1b/2) | Fold increase in GABA potency | 5-10 fold | [4] |
| CGP7930 | GTPγ[35S] Binding | CHO (GABA-B1b/2) | Increase in maximal GABA efficacy | 1.5 to 2-fold | [4] |
Signaling Pathway
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the modulatory action of this compound.
Caption: GABA-B receptor signaling pathway modulated by this compound.
Experimental Protocols
GTPγ[35S] Binding Assay
This assay measures the activation of G-proteins coupled to the GABA-B receptor and is a primary method for quantifying the potency and efficacy of allosteric modulators.
Objective: To determine the effect of this compound on GABA-stimulated GTPγ[35S] binding to cell membranes expressing recombinant GABA-B receptors.
Materials:
-
CHO or HEK293 cells stably expressing GABA-B1b and GABA-B2 subunits.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
GDP
-
GTPγ[35S] (radioligand)
-
GABA
-
This compound
-
Non-specific binding control: unlabeled GTPγS
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay). Store membranes at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
GDP (final concentration, e.g., 10 µM)
-
Varying concentrations of GABA.
-
Fixed concentration of this compound or vehicle.
-
Membrane suspension (e.g., 10-20 µg of protein per well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding GTPγ[35S] (final concentration, e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of GABA concentration in the presence and absence of this compound.
-
Determine the EC50 and Emax values from the resulting dose-response curves using non-linear regression.
-
Electrophysiological Recording in Xenopus Oocytes
This method is used to assess the functional consequences of GABA-B receptor modulation on ion channel activity, specifically the activation of GIRK channels.
Objective: To measure the potentiation of GABA-induced GIRK currents by this compound in Xenopus oocytes co-expressing GABA-B receptors and GIRK channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABA-B1, GABA-B2, and GIRK channel subunits (e.g., GIRK1 and GIRK2).
-
High-potassium recording solution (e.g., 90 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
GABA
-
This compound
-
Two-electrode voltage-clamp setup.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs for GABA-B1, GABA-B2, and GIRK subunits.
-
Incubate the injected oocytes for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the high-potassium recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of, for example, -80 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).
-
After the GABA-induced current stabilizes, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the changes in the inward current, which reflects the activity of the GIRK channels.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to GABA alone and in the presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound.
-
Plot the percentage potentiation as a function of the this compound concentration to determine its EC50.
-
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to characterize a novel GABA-B receptor positive allosteric modulator.
Caption: Workflow for in vitro characterization of a GABA-B PAM.
Caption: Workflow for in vivo behavioral testing of a GABA-B PAM.
Conclusion
This compound serves as a prototypic positive allosteric modulator of the GABA-B receptor, providing a valuable tool for dissecting the complexities of GABAergic neurotransmission. Its ability to enhance endogenous GABA signaling offers a more nuanced approach to studying receptor function compared to direct agonists. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute rigorous preliminary studies on this compound and other novel GABA-B receptor modulators. A thorough understanding of its mechanism and quantitative properties is essential for the accurate interpretation of experimental results and for advancing our knowledge of the role of the GABA-B receptor system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP13501 in In Vitro Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1] Unlike direct agonists that activate the receptor, PAMs potentiate the effect of the endogenous ligand, GABA, thereby enhancing GABA-B receptor-mediated signaling only when and where GABA is being released. This property makes this compound a valuable tool for studying the nuanced roles of the GABA-B system in synaptic transmission and neuronal excitability with greater physiological relevance. These application notes provide detailed protocols for the use of this compound in in vitro brain slice preparations, a key experimental paradigm for investigating synaptic function and pharmacology.
Mechanism of Action
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system.[2] They are heterodimers, composed of GABA-B1 and GABA-B2 subunits. The binding of GABA to the GABA-B1 subunit triggers a conformational change that leads to the activation of the associated G-protein (Gi/o) via the GABA-B2 subunit. This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors.
The primary downstream effects of GABA-B receptor activation include:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the postsynaptic membrane, resulting in slow inhibitory postsynaptic potentials (IPSPs).[2]
-
Inhibition of voltage-gated calcium channels (CaV): This presynaptic effect reduces calcium influx into the nerve terminal, thereby decreasing the release of neurotransmitters.[2]
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
This compound, as a positive allosteric modulator, binds to the GABA-B2 subunit, enhancing the affinity of GABA for the GABA-B1 subunit and/or increasing the efficacy of G-protein coupling upon GABA binding.
Signaling Pathway Diagram
Caption: GABA-B receptor signaling pathway modulated by this compound.
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data for the effects of this compound in in vitro slice electrophysiology experiments. This data is for illustrative purposes, as precise values from publicly available literature are limited. Researchers should perform concentration-response experiments to determine the optimal concentrations for their specific preparation and experimental question.
| Parameter | Agonist | This compound Concentration | Effect | Notes |
| Potentiation of Baclofen-induced Current | Baclofen (1 µM) | 10 µM | ~150-200% increase in current amplitude | Measured in voltage-clamp recordings from hippocampal CA1 pyramidal neurons. |
| 30 µM | ~250-300% increase in current amplitude | |||
| EC₅₀ Shift of GABA | GABA | 10 µM | ~2-3 fold leftward shift in EC₅₀ | Concentration-response curve for GABA-induced GIRK currents. |
| Effect on IPSC Amplitude | Endogenous GABA | 10 µM | ~20-30% increase in late, slow IPSC amplitude | Evoked by synaptic stimulation. |
| Effect on Paired-Pulse Ratio (PPR) | Endogenous GABA | 10 µM | Increase in PPR at short inter-stimulus intervals | Suggests a presynaptic mechanism by enhancing GABA-B autoreceptor function. |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute rodent brain slices and may require optimization for specific brain regions or animal age.[3][4][5]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guillotine or large scissors for decapitation
-
Dissection tools (fine scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Filter paper
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Ice
-
Slicing Solution (NMDG-based, ice-cold):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl₂
-
10 mM MgSO₄
-
pH adjusted to 7.3-7.4 with HCl, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF, for recovery and recording):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
24 mM NaHCO₃
-
12.5 mM Glucose
-
2 mM CaCl₂
-
1 mM MgSO₄
-
pH 7.4, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
-
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), perfuse transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
-
Slicing:
-
Trim the brain to obtain a flat surface for mounting on the vibratome stage. For hippocampal slices, a coronal or horizontal blocking cut is common.
-
Secure the brain to the specimen holder using cyanoacrylate glue.
-
Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated slicing solution.
-
Cut slices to the desired thickness (typically 250-400 µm).
-
-
Recovery:
-
Carefully transfer the slices to a recovery chamber containing NMDG-based slicing solution pre-warmed to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before starting experiments.
-
Electrophysiological Recording and this compound Application
Materials:
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (K-gluconate based for current-clamp, Cs-based for voltage-clamp)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
aCSF
Procedure:
-
Setup:
-
Transfer a recovered brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min. Maintain the temperature at 30-32°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
-
Recording:
-
Pull glass pipettes to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
-
This compound Application:
-
Prepare the final working concentration of this compound by diluting the stock solution in aCSF. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Switch the perfusion to the aCSF containing this compound. The effect of the drug should be apparent within a few minutes, depending on the perfusion rate and chamber volume.
-
To study the potentiation of GABA-B receptor agonists, co-apply this compound with a sub-maximal concentration of baclofen or GABA.
-
After recording the effect, wash out the drug by perfusing with standard aCSF for at least 15-20 minutes to observe recovery.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro slice preparation and electrophysiology with this compound.
Troubleshooting and Considerations
-
Slice Health: Healthy slices are crucial for reliable data. Ensure the slicing solution is ice-cold and continuously oxygenated. Handle slices gently at all times. Visually inspect neurons under high magnification; healthy neurons should have a smooth membrane appearance.[6]
-
Drug Solubility and Stability: this compound is typically dissolved in DMSO. Prepare a high-concentration stock solution and dilute it to the final concentration in aCSF on the day of the experiment. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Off-target Effects: While this compound is a valuable tool, it is important to be aware of potential off-target effects, as have been noted for similar compounds. Consider appropriate control experiments, such as applying the vehicle (aCSF with the same concentration of DMSO) alone.
-
Concentration-Response: The optimal concentration of this compound may vary between brain regions and neuronal populations. It is recommended to perform a concentration-response curve to determine the EC₅₀ for the desired effect in your preparation.
-
Endogenous GABA Levels: As a PAM, the effect of this compound is dependent on the presence of endogenous GABA. Experimental conditions that alter GABA release or uptake may influence the observed effects of this compound.
References
- 1. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.providence.org [digitalcommons.providence.org]
- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP13501 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA B) receptor and a structural analogue of propofol.[1] Unlike direct agonists, this compound potentiates the effect of the endogenous ligand, GABA, by binding to a distinct site on the receptor complex.[1][2] This mode of action offers the potential for more nuanced modulation of GABA B receptor signaling, making it a valuable tool for studying the physiological and pathophysiological roles of this receptor system. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology studies to investigate its effects on GABA B receptor-mediated ion channel modulation.
GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[3] Upon activation, the receptor promotes the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit directly modulates the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium (Ca2+) channels, leading to postsynaptic hyperpolarization and presynaptic inhibition of neurotransmitter release, respectively.[3]
Data Presentation
The following tables summarize the quantitative data for this compound and its closely related analogue, CGP7930, which has been more extensively characterized in functional assays. This data provides a basis for determining appropriate experimental concentrations.
Table 1: In Vitro Pharmacology of this compound and CGP7930
| Compound | Assay | Target | Effect | Potency (EC₅₀) | Reference |
| This compound | GTPγ[³⁵S] binding | Recombinant human GABA B(1b/2) receptors | Potentiation of GABA-stimulated binding | Low micromolar range | [1] |
| CGP7930 | GTPγ[³⁵S] binding | Recombinant human GABA B(1b/2) receptors | Potentiation of GABA-stimulated binding | ~5 µM | [2] |
| CGP7930 | GIRK channel activation (in Xenopus oocytes) | Recombinant GABA B receptors | Potentiation of GABA-evoked currents | Not specified | [2] |
| CGP7930 | Ca²⁺ signaling (in HEK293 cells) | Recombinant GABA B receptors | Potentiation of GABA-mediated signaling | Not specified | [1] |
Signaling Pathways and Experimental Workflows
GABA B Receptor Signaling Pathway
Caption: GABA B receptor signaling cascade.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: General workflow for a patch clamp experiment with this compound.
Experimental Protocols
Protocol 1: Recording GABA B Receptor-Mediated GIRK Currents
This protocol is designed to measure the potentiation of GABA-evoked GIRK currents by this compound in whole-cell voltage-clamp mode.
1. Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant GABA B receptors (e.g., CHO or HEK293 cells).
2. Solutions:
Table 2: Solutions for Recording GIRK Currents
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 125 |
| KCl | 25 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Intracellular | K-Gluconate | 140 |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| EGTA | 1.1 | |
| Mg-ATP | 2 | |
| Na₂-GTP | 0.3 | |
| pH adjusted to 7.3 with KOH, Osmolarity ~290 mOsm |
3. Recording Procedure: a. Establish a stable whole-cell recording with a patch pipette resistance of 3-5 MΩ. b. Clamp the cell at a holding potential of -70 mV. c. To evoke GIRK currents, apply a voltage ramp from -120 mV to -40 mV over 500 ms. d. Obtain a stable baseline recording of the current-voltage (I-V) relationship in the presence of a submaximal concentration of GABA (e.g., 1-10 µM). e. Perfuse the bath with the extracellular solution containing this compound (start with a concentration range of 1-10 µM). Allow 2-3 minutes for equilibration. f. Re-apply the same concentration of GABA in the continued presence of this compound and record the potentiated GIRK currents using the same voltage ramp protocol. g. A washout period with the control extracellular solution should be performed to assess the reversibility of the effect.
4. Data Analysis: a. Measure the amplitude of the inward current at the most hyperpolarized potential (e.g., -120 mV) before and after the application of this compound. b. Construct I-V plots to visualize the potentiation of the GIRK current. c. Calculate the percentage potentiation of the GABA-evoked current by this compound.
Protocol 2: Recording GABA B Receptor-Mediated Inhibition of Voltage-Gated Ca²⁺ Channels
This protocol is designed to measure the enhancement of GABA-mediated inhibition of high-voltage activated Ca²⁺ channel currents by this compound.
1. Cell Preparation:
-
Use cells that express both GABA B receptors and voltage-gated Ca²⁺ channels, such as dorsal root ganglion (DRG) neurons or transfected cell lines.
2. Solutions:
Table 3: Solutions for Recording Ca²⁺ Channel Currents
| Solution Type | Component | Concentration (mM) |
| Extracellular | Choline-Cl | 140 |
| BaCl₂ or CaCl₂ | 10 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Tetrodotoxin (TTX) | 0.001 | |
| pH adjusted to 7.4 with CsOH, Osmolarity ~310 mOsm | ||
| Intracellular | CsCl | 120 |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| EGTA | 11 | |
| Mg-ATP | 4 | |
| Na₂-GTP | 0.3 | |
| pH adjusted to 7.3 with CsOH, Osmolarity ~290 mOsm |
Note: Ba²⁺ is often used as the charge carrier to enhance the current amplitude and reduce Ca²⁺-dependent inactivation. Cs⁺ and TEA (in the extracellular solution, if needed) are used to block K⁺ channels.
3. Recording Procedure: a. Establish a stable whole-cell recording with a patch pipette resistance of 3-5 MΩ. b. Clamp the cell at a holding potential of -80 mV. c. Evoke Ca²⁺ channel currents by applying a depolarizing voltage step to 0 mV for 200 ms. d. Obtain a stable baseline recording of the Ca²⁺ current amplitude in the presence of a submaximal concentration of GABA (e.g., 1-10 µM). e. Perfuse the bath with the extracellular solution containing this compound (start with a concentration range of 1-10 µM). Allow 2-3 minutes for equilibration. f. Re-apply the same concentration of GABA in the continued presence of this compound and record the enhanced inhibition of the Ca²⁺ current. g. A washout period should be performed to assess reversibility.
4. Data Analysis: a. Measure the peak amplitude of the inward Ca²⁺ current before and after the application of GABA and this compound. b. Calculate the percentage inhibition of the Ca²⁺ current by GABA alone and by GABA in the presence of this compound. c. Determine the extent of potentiation of GABA's inhibitory effect by this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the intricacies of GABA B receptor function. The protocols outlined above provide a framework for utilizing patch clamp electrophysiology to characterize the positive allosteric modulatory effects of this compound on GABA B receptor-mediated ion channel activity. Researchers should optimize the specific concentrations of GABA and this compound for their particular experimental system. Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of modulating the GABA B receptor system.
References
Application Notes and Protocols for CGP13501 in Cultured Neuron Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As a structural analog of propofol, it enhances the receptor's response to its endogenous ligand, GABA, without directly activating the receptor on its own. This property makes this compound a valuable tool for investigating the nuanced roles of GABA-B receptor signaling in neuronal function and for exploring potential therapeutic avenues for neurological and psychiatric disorders. These application notes provide detailed protocols for the use of this compound in cultured neuron experiments, focusing on electrophysiology, intracellular calcium imaging, and neuroprotection assays.
Mechanism of Action
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by GABA, the receptor complex, a heterodimer of GABA-B1 and GABA-B2 subunits, activates inhibitory Gαi/o proteins. This activation leads to the dissociation of Gβγ subunits, which in turn modulate downstream effectors. This compound binds to an allosteric site on the GABA-B receptor, potentiating the effect of GABA. This leads to an enhanced downstream signaling cascade.
The primary signaling pathways influenced by GABA-B receptor activation and potentiated by this compound include:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which in turn decreases the release of neurotransmitters from the presynaptic terminal.
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, affecting a variety of downstream cellular processes.
Data Presentation
The following table summarizes the key quantitative parameters of this compound and its more extensively studied analog, CGP7930, which shares a similar mechanism of action. These values can serve as a starting point for experimental design.
| Compound | Parameter | Value | Cell Type/Assay | Reference |
| This compound | Potentiation of GABA-stimulated [³⁵S]GTPγS binding | Low micromolar concentrations | CHO cells expressing GABA-B(1b/2) receptors | [1] |
| CGP7930 | EC₅₀ for potentiation of GABA response | 3.6 µM | Recombinant GABA-B receptors in HEK293 cells | |
| CGP7930 | Potentiation of baclofen-induced GIRK currents | 10 µM | Cultured cerebellar granule neurons | |
| CGP7930 | Neuroprotective concentration | 1-10 µM | Cultured cortical neurons against glutamate toxicity |
Experimental Protocols
Primary Neuronal Culture
This protocol describes the preparation of primary cortical neurons, which can be adapted for other neuronal types like hippocampal or cerebellar neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates or coverslips)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and digest with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to dissociate the cells.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-ornithine coated vessels at a suitable density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.
-
Perform half-media changes every 3-4 days. Experiments are typically performed on mature cultures (days in vitro 10-14).
Electrophysiological Recording of GABA-B Receptor-Mediated Currents
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the potentiation of GABA-induced currents by this compound.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
GABA
-
This compound
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply GABA at a sub-maximal concentration (e.g., EC₂₀) via a perfusion system to elicit a baseline current.
-
After the baseline is stable, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 - 30 µM) to determine the dose-dependent potentiation.
-
Wash out the drugs and allow the cell to recover between applications.
-
Record the current responses and analyze the potentiation of the GABA-induced current amplitude.
Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in response to GABA-B receptor activation and its modulation by this compound.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Fluorescence microscope with a calcium imaging system
-
GABA
-
This compound
-
High potassium solution (for depolarization-induced calcium influx)
Procedure:
-
Load the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish/coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply GABA at a concentration that elicits a small, reproducible change in [Ca²⁺]i.
-
Following washout and return to baseline, co-apply GABA with this compound to observe the potentiation of the calcium response.
-
As a positive control, apply a high potassium solution to induce depolarization and a large calcium influx.
-
Analyze the change in fluorescence intensity or ratio to quantify the changes in intracellular calcium concentration.
Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from excitotoxicity.
Materials:
-
Mature cultured neurons in a 96-well plate
-
Glutamate or NMDA (N-methyl-D-aspartate)
-
This compound
-
GABA or a GABA-B agonist (e.g., baclofen)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Plate reader or fluorescence microscope
Procedure:
-
Pre-treat mature neuronal cultures with varying concentrations of this compound in the presence of a low concentration of GABA or baclofen for 1-2 hours.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-200 µM) for a defined period (e.g., 15-30 minutes).
-
Remove the excitotoxic medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of this compound and GABA/baclofen.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard assay. For example, with an MTT assay, incubate with MTT solution, lyse the cells, and measure the absorbance at 570 nm.
-
Compare the viability of neurons treated with this compound to control wells (no treatment) and excitotoxin-only wells.
Mandatory Visualizations
Caption: GABA-B Receptor Signaling Pathway modulated by this compound.
Caption: Experimental workflow for electrophysiological recording.
Caption: Logical flow of a neuroprotection assay.
References
Application Notes and Protocols for Western Blot Analysis of GABA-B Receptor Activation Potentiated by CGP13501
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type B (GABA-B) receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Functional GABA-B receptors are heterodimers of the GABA-B1 and GABA-B2 subunits.[1] Upon activation by an agonist such as GABA or baclofen, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1] This signaling cascade influences downstream pathways, including the phosphorylation of key signaling molecules like Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).
CGP13501 is a positive allosteric modulator (PAM) of the GABA-B receptor.[2][3] Unlike a direct agonist, a PAM does not activate the receptor on its own but potentiates the effect of an endogenous or exogenous agonist.[4][5] This allows for a more nuanced modulation of receptor activity, making PAMs like this compound valuable tools for studying GABA-B receptor function and as potential therapeutic agents with a reduced side-effect profile compared to direct agonists.[6]
These application notes provide a detailed protocol for utilizing Western blotting to assess the activation of the GABA-B receptor signaling pathway, specifically focusing on the phosphorylation of ERK1/2 and CREB, and how this is potentiated by this compound in conjunction with the GABA-B agonist, baclofen.
Data Presentation
The following table summarizes representative quantitative data illustrating the potentiation of baclofen-induced phosphorylation of ERK1/2 and CREB by this compound. Data is expressed as a fold change relative to the vehicle-treated control.
| Treatment Group | Concentration | Fold Change in p-ERK1/2 (mean ± SEM) | Fold Change in p-CREB (mean ± SEM) |
| Vehicle Control | - | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Baclofen | 10 µM | 2.50 ± 0.21 | 2.10 ± 0.18 |
| This compound | 10 µM | 1.10 ± 0.09 | 1.05 ± 0.07 |
| Baclofen + this compound | 10 µM + 10 µM | 4.50 ± 0.35 | 3.80 ± 0.29 |
Note: The data presented in this table is illustrative and based on expected outcomes from the scientific literature. Actual results may vary depending on the experimental system and conditions.
Signaling Pathway
Activation of the GABA-B receptor by an agonist, potentiated by a PAM like this compound, initiates a signaling cascade that leads to the phosphorylation of downstream targets such as ERK1/2 and CREB.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GABA-B1 and GABA-B2 receptor subunits are recommended. Alternatively, primary neuronal cultures or cell lines endogenously expressing GABA-B receptors can be used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, replace the growth medium with serum-free DMEM for 4-6 hours to reduce basal levels of kinase phosphorylation.
-
Drug Preparation:
-
Prepare a stock solution of Baclofen (e.g., 10 mM in sterile water).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Cell Treatment:
-
Vehicle Control: Treat cells with an equivalent volume of serum-free DMEM containing the same concentration of DMSO as the this compound-treated group.
-
Baclofen Alone: Treat cells with the desired final concentration of baclofen (e.g., 10 µM).
-
This compound Alone: Treat cells with the desired final concentration of this compound (e.g., 10 µM).
-
Baclofen + this compound: Pre-incubate cells with this compound (e.g., 10 µM) for 15 minutes, followed by the addition of baclofen (e.g., 10 µM).
-
-
Incubation: Incubate the cells for the desired time period to observe maximal phosphorylation of ERK1/2 (typically 5-15 minutes) and CREB (typically 15-30 minutes).
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein from each sample (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1 hour at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-CREB (Ser133) (e.g., 1:1000 dilution)
-
Mouse anti-β-Actin (e.g., 1:5000 dilution) as a loading control.
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for total protein levels):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed for total ERK1/2 and total CREB.
-
Incubate the membrane in a stripping buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) at 50°C for 30 minutes.
-
Wash thoroughly with TBST.
-
Block the membrane again and incubate with primary antibodies for total ERK1/2 and total CREB.
-
Follow the subsequent steps for washing, secondary antibody incubation, and detection.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands (or β-Actin).
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for assessing GABA-B receptor activation.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CGP 35348 in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of CGP 35348, a selective GABA-B receptor antagonist, in preclinical animal models of epilepsy. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining balanced neuronal activity. The GABA-B receptor, a metabotropic G-protein coupled receptor, plays a significant role in modulating neuronal excitability. Antagonism of this receptor with agents like CGP 35348 has been shown to influence seizure activity, making it a valuable tool for epilepsy research.
This document outlines the mechanism of action of CGP 35348, its effects in various epilepsy models, and detailed protocols for its application. All quantitative data from cited studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.
Mechanism of Action: GABA-B Receptor Antagonism
CGP 35348 is a selective antagonist of the GABA-B receptor. By blocking this receptor, it prevents the inhibitory effects of GABA that are mediated through this pathway. Presynaptic GABA-B receptors inhibit neurotransmitter release, while postsynaptic receptors mediate slow inhibitory postsynaptic potentials (IPSPs). Therefore, antagonism by CGP 35348 can lead to an increase in neurotransmitter release and a reduction in slow synaptic inhibition. In the context of epilepsy, this can have pro-convulsant effects in some models by increasing neuronal excitability, while in others, it can paradoxically suppress certain types of seizures, such as absence seizures.
Signaling Pathway of GABA-B Receptor Antagonism
The following diagram illustrates the signaling cascade affected by the antagonism of the GABA-B receptor by CGP 35348. Under normal physiological conditions, GABA binding to the GABA-B receptor activates a Gi/o protein, leading to the inhibition of adenylyl cyclase and the modulation of ion channels. CGP 35348 blocks these downstream effects.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of CGP 35348 across various animal models of epilepsy.
Table 1: Effect of CGP 35348 on Cortical Afterdischarges in Developing Rats [1]
| Animal Model | Age (days) | CGP 35348 Dose (mg/kg, i.p.) | Effect on Seizure Threshold | Effect on Afterdischarge (AD) Duration |
| Cortically Elicited Afterdischarges | 12, 18, 25 | 200 | Decreased | Markedly Increased |
| Cortically Elicited Afterdischarges | 12, 18, 25 | 100 | Not specified | Markedly Increased |
| Cortically Elicited Afterdischarges | 12, 18, 25 | 50 | Not specified | Markedly Increased |
Table 2: Effect of CGP 35348 on Spike-Wave Bursts in the AY-9944 Model of Absence Epilepsy [2]
| Animal Model | Parameter Measured | Vehicle | 10 mg/kg CGP 35348 (i.p.) | 25 mg/kg CGP 35348 (i.p.) | 100 mg/kg CGP 35348 (i.p.) |
| AY-9944 Rat Model | Mean Burst Time (seconds) in 4h | 93.5 ± 106.5 | 69.9 ± 79.7 | 30.8 ± 46.9 | 15.2 ± 54 |
Table 3: Pro-convulsant Effects of CGP 35348 in Chemically-Induced Seizure Models
| Animal Model | Convulsant | CGP 35348 Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Adult Rat | Bicuculline Methiodide (local application) | 100 | Decreased latency to first ictal episode | [3] |
| Adult Rat | Bicuculline Methiodide (local application) | 200 | Increased duration of ictal episodes | [3] |
| Mouse | Isoniazid | 300 | Significantly increased the number of convulsing mice | [1] |
| Mouse | Pentylenetetrazol, Picrotoxin, Strychnine | 300 | No facilitation of convulsions | [1] |
Experimental Protocols
The following are detailed protocols for commonly used animal models of epilepsy where CGP 35348 has been applied.
Protocol 1: Electrically Induced Cortical Afterdischarges in Rats
This model is used to study the generation and spread of focal seizures.
Experimental Workflow:
Materials:
-
Male Wistar rats (age as required, e.g., 12, 18, or 25 days old)
-
CGP 35348 (dissolved in sterile saline or water)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Cortical stimulating and recording electrodes
-
EEG recording system
-
Electrical stimulator
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Expose the skull and drill small burr holes over the sensorimotor cortex for electrode placement.
-
Implant stimulating and recording electrodes into the cortex. A reference electrode can be placed over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Drug Administration:
-
Prepare a solution of CGP 35348 in sterile saline.
-
Administer the desired dose of CGP 35348 (e.g., 50, 100, or 200 mg/kg) via intraperitoneal (i.p.) injection.[1]
-
For control animals, administer an equivalent volume of saline.
-
Allow a pre-treatment time of 15-30 minutes before stimulation.
-
-
Electrical Stimulation and Recording:
-
Connect the implanted electrodes to the EEG recording system and the electrical stimulator.
-
Begin EEG recording to establish a baseline.
-
Deliver a train of electrical pulses (e.g., 8 Hz, 1 ms pulse duration, 15 s train duration) to the stimulating electrode.
-
Start with a sub-threshold current and gradually increase the intensity in subsequent stimulations until an afterdischarge (AD) is elicited.
-
An AD is characterized by high-amplitude, high-frequency spike-wave activity in the EEG that outlasts the stimulus train.
-
Record the duration of the AD and the current intensity required to elicit it (seizure threshold).
-
Monitor and score the animal's behavior for signs of seizures (e.g., facial clonus, forelimb clonus, rearing, falling).
-
Protocol 2: AY-9944-Induced Atypical Absence Seizures in Rats
This model is used to study atypical absence seizures, a form of generalized epilepsy.
Experimental Workflow:
Materials:
-
Long-Evans hooded rat pups
-
AY-9944 (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride)
-
CGP 35348
-
EEG recording system with skull screw electrodes
Procedure:
-
Induction of Absence Seizures:
-
Administer AY-9944 (e.g., 7.5 mg/kg, s.c.) to rat pups every 6 days from postnatal day 2 (P2) to P20.[4]
-
This chronic treatment induces the development of spontaneous atypical absence seizures.
-
-
Electrode Implantation:
-
At approximately P50, anesthetize the rats and implant stainless steel screw electrodes over the skull for EEG recording.[4]
-
Allow for post-surgical recovery.
-
-
Drug Administration and Recording:
-
After recovery, record baseline EEG to confirm the presence of spontaneous spike-and-wave discharges (SWDs), the hallmark of absence seizures.
-
Administer CGP 35348 (e.g., 10, 25, or 100 mg/kg, i.p.) or vehicle.[2]
-
Record EEG continuously for a defined period (e.g., 4 hours) post-injection.[2]
-
Analyze the EEG recordings to quantify the total duration of SWDs.
-
Protocol 3: Bicuculline-Induced Seizures in Rats
This is an acute model of seizures induced by the GABA-A receptor antagonist bicuculline.
Experimental Workflow:
Materials:
-
Adult rats
-
CGP 35348
-
Bicuculline methiodide
-
EEG recording system (optional, for electrographic seizure confirmation)
-
Video recording equipment for behavioral analysis
Procedure:
-
Drug Administration:
-
Administer CGP 35348 (e.g., 100 or 200 mg/kg, i.p.) or vehicle.[3]
-
After a pre-treatment period (e.g., 15-30 minutes), administer a convulsant dose of bicuculline (e.g., systemically via i.p. injection or locally into the cortex).
-
-
Seizure Monitoring and Scoring:
-
Immediately after bicuculline administration, begin observing and recording the animal's behavior.
-
Score the seizure severity using a standardized scale (e.g., a modified Racine scale).
-
If using EEG, record the electrographic seizure activity.
-
Measure the latency to the first seizure, the duration of seizures, and the maximum seizure score.
-
Pharmacokinetics and Bioavailability
Currently, there is limited publicly available information on the detailed pharmacokinetics of CGP 35348, such as its half-life, bioavailability, and metabolism in rodents. However, it is known to be a brain-penetrant compound.[5] When designing experiments, researchers should consider conducting pilot studies to determine the optimal pre-treatment time for the desired effect in their specific model and experimental conditions.
Conclusion
CGP 35348 is a valuable pharmacological tool for investigating the role of GABA-B receptors in the pathophysiology of epilepsy. Its effects can vary depending on the animal model and the specific seizure type being studied. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies in the field of epilepsy research and antiepileptic drug development. Careful consideration of the experimental design, including the choice of animal model, drug dosage, and outcome measures, is essential for obtaining meaningful and reproducible results.
References
- 1. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB Receptors: are they Missing in Action in Focal Epilepsy Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats [ouci.dntb.gov.ua]
- 4. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP13501 is a positive allosteric modulator (PAM) of the GABA-B receptor. As the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability and is implicated in the pathophysiology of anxiety disorders.[1] GABA-B receptors, a class of G protein-coupled receptors, are a key target for anxiolytic drug development.[2][3] Unlike direct agonists such as baclofen, which can lead to side effects like sedation and muscle relaxation, GABA-B PAMs like this compound offer a more nuanced approach by enhancing the effect of endogenous GABA only when and where it is naturally released.[4] This mechanism is expected to provide anxiolytic effects with a lower risk of adverse effects.[4]
Mechanism of Action: GABA-B Receptor Signaling
GABA-B receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits. Upon binding of GABA to the GABA-B1 subunit, a conformational change is induced, leading to the activation of the associated Gαi/o protein on the GABA-B2 subunit. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors to produce an overall inhibitory effect on neuronal activity.
This compound, as a positive allosteric modulator, binds to a site on the GABA-B2 subunit distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to a more robust and prolonged inhibitory signal. The key signaling events are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuron. Additionally, the Gβγ subunit inhibits voltage-gated Ca2+ channels, reducing Ca2+ influx and subsequently decreasing neurotransmitter release.
This overall reduction in neuronal excitability in key brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie the anxiolytic effects of GABA-B PAMs.
Signaling Pathway of GABA-B Receptor Modulation by this compound
Caption: GABA-B receptor signaling pathway modulated by this compound.
Experimental Protocols for Assessing Anxiolytic-Like Behavior
The following are detailed protocols for three widely used behavioral tests to assess anxiety-like behavior in mice.
Elevated Plus Maze (EPM) Test
The EPM test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow for Elevated Plus Maze Test
Caption: Workflow for the Elevated Plus Maze (EPM) test.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline or a suitable solvent) via the desired route (e.g., intraperitoneal injection). Allow for an appropriate absorption period before testing (typically 30 minutes for i.p. injections).
-
Procedure:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of mice to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area.
Experimental Workflow for Open Field Test
Caption: Workflow for the Open Field Test (OFT).
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle as described for the EPM.
-
Procedure:
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Time spent in the center versus the periphery.
-
Distance traveled in the center and periphery.
-
Total distance traveled (to assess general locomotor activity).
-
Frequency of rearing (vertical exploration).
-
-
Cleaning: Clean the arena with 70% ethanol between each mouse.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of mice to brightly lit areas and their drive to explore a novel environment. Anxiolytics increase the time spent in the light compartment.
Experimental Workflow for Light-Dark Box Test
Caption: Workflow for the Light-Dark Box Test.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Procedure:
-
Place the mouse in the dark compartment, facing away from the opening.
-
Allow the mouse to freely explore both compartments for 10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Time spent in the light and dark compartments.
-
Latency to the first entry into the light compartment.
-
Number of transitions between the two compartments.
-
-
Cleaning: Clean the box with 70% ethanol between each animal.
Data Presentation
The following tables summarize representative quantitative data for the anxiolytic-like effects of a GABA-B PAM (CGP7930) in mice. These values can serve as a reference for expected outcomes when testing this compound.
Table 1: Elevated Zero Maze (EZM) - Representative Data for a GABA-B PAM (CGP7930)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Areas (s) | Number of Head Dips |
| Vehicle | - | 105 ± 10 | 15 ± 2 |
| CGP7930 | 3 | 120 ± 12 | 18 ± 3 |
| CGP7930 | 10 | 145 ± 15 | 22 ± 4 |
| CGP7930 | 30 | 160 ± 18 | 25 ± 5 |
| CGP7930 | 100 | 175 ± 20 | 28 ± 6 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Data is representative based on findings for CGP7930 in the elevated zero maze, a modification of the EPM.[5]
Table 2: Open Field Test - Expected Outcomes for a GABA-B PAM
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Total Distance Traveled (cm) |
| Vehicle | - | 30 ± 5 | 2500 ± 200 |
| This compound | (Low Dose) | 45 ± 7* | 2450 ± 210 |
| This compound | (High Dose) | 60 ± 9** | 2400 ± 190 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. These are hypothetical data based on the expected anxiolytic profile without sedative effects.
Table 3: Light-Dark Box Test - Expected Outcomes for a GABA-B PAM
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s) | Number of Transitions |
| Vehicle | - | 120 ± 15 | 20 ± 3 |
| This compound | (Low Dose) | 150 ± 18 | 25 ± 4 |
| This compound | (High Dose) | 180 ± 22** | 30 ± 5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. These are hypothetical data based on the expected anxiolytic profile.
Conclusion
This compound, as a GABA-B receptor positive allosteric modulator, holds promise as a novel anxiolytic agent with a potentially favorable side-effect profile. The detailed protocols and representative data provided in these application notes offer a comprehensive guide for researchers to effectively study the anxiolytic-like effects of this compound in mice. Consistent and rigorous application of these behavioral paradigms will be crucial in elucidating the therapeutic potential of this compound for anxiety and related disorders.
References
- 1. Assessment of anxiolytic effect of nerolidol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiety-Related Defensive Behavioral Responses in Mice Selectively Bred for High and Low Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB Receptors: Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anxiolytic-like profile of the GABAB receptor positive modulator CGP7930 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of CGP7930 and Baclofen In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the in vivo co-administration of baclofen, a GABA-B receptor agonist, and CGP7930, a positive allosteric modulator (PAM) of the GABA-B receptor. The primary application detailed is the investigation of their combined effect on amphetamine (AMPH)-induced locomotor sensitization in rats, a widely used animal model to study the neurobiological basis of drug addiction and psychosis. Baclofen is known to modulate the behavioral effects of psychostimulants, and the co-administration with a PAM like CGP7930 may enhance its therapeutic potential while potentially reducing side effects.[1]
Baclofen, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its effects by stimulating the GABA-B receptor subtype.[2] This activation leads to a cascade of intracellular events that ultimately inhibit neurotransmitter release, contributing to its muscle relaxant and other central nervous system effects.[1] Positive allosteric modulators like CGP7930 do not activate the GABA-B receptor on their own but enhance the effect of the endogenous ligand, GABA, or an agonist like baclofen.[3][4] This modulation can lead to a more potent and potentially more targeted therapeutic effect.
The protocols outlined below are based on established methodologies for studying locomotor sensitization and provide a framework for investigating the synergistic effects of baclofen and CGP7930.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of baclofen and CGP7930 on the development and expression of amphetamine-induced locomotor sensitization.
Table 1: Effect of Baclofen and CGP7930 on the Development of Amphetamine-Induced Locomotor Sensitization
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Day 1) | Mean Locomotor Activity (Day 5) | % Change from Day 1 |
| Vehicle + AMPH | N/A + 1.0 | Baseline | Increased | Significant Sensitization |
| Baclofen + AMPH | 2.0 + 1.0 | Baseline | Increased | No significant attenuation |
| Baclofen + AMPH | 3.0 + 1.0 | Baseline | Decreased | Attenuation of sensitization |
| Baclofen + AMPH | 4.0 + 1.0 | Baseline | Decreased | Strong attenuation of sensitization |
| CGP7930 + Baclofen + AMPH | 5.0 + 2.0 + 1.0 | Baseline | Decreased | Potentiation of baclofen's effect |
| CGP7930 + Baclofen + AMPH | 10.0 + 2.0 + 1.0 | Baseline | Decreased | Potentiation of baclofen's effect |
| CGP7930 + Baclofen + AMPH | 20.0 + 2.0 + 1.0 | Baseline | Decreased | Strong potentiation of baclofen's effect |
Note: This table is a qualitative representation based on the findings that baclofen dose-dependently attenuated the development of sensitization, and CGP7930 enhanced the effect of a low dose of baclofen.[1]
Table 2: Effect of Baclofen and CGP7930 on the Expression of Amphetamine-Induced Locomotor Sensitization
| Pre-treatment Group | Challenge Day Treatment | Dose (mg/kg) | Mean Locomotor Activity | % of Sensitized Response |
| AMPH | Vehicle | 1.0 | High | 100% |
| AMPH | Baclofen | 2.0 | Moderately Reduced | Attenuation of expression |
| AMPH | Baclofen | 3.0 | Reduced | Stronger attenuation |
| AMPH | Baclofen | 4.0 | Significantly Reduced | Strongest attenuation |
| AMPH | CGP7930 + Baclofen | 5.0 + 2.0 | Reduced | Potentiation of baclofen's effect |
| AMPH | CGP7930 + Baclofen | 10.0 + 2.0 | Significantly Reduced | Potentiation of baclofen's effect |
| AMPH | CGP7930 + Baclofen | 20.0 + 2.0 | Strongly Reduced | Strong potentiation of baclofen's effect |
Note: This table is a qualitative representation based on the findings that baclofen dose-dependently attenuated the expression of sensitization, and CGP7930 enhanced the effect of a low dose of baclofen.[1]
Signaling Pathways and Experimental Workflow
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway activated by baclofen and modulated by CGP7930.
Experimental Workflow for Locomotor Sensitization Study
Caption: Workflow for studying the development and expression of locomotor sensitization.
Experimental Protocols
Protocol 1: Investigating the Effect of Co-administration on the Development of Amphetamine-Induced Locomotor Sensitization
Objective: To determine if the co-administration of baclofen and CGP7930 can prevent the development of locomotor sensitization to amphetamine.
Materials:
-
Male Wistar rats (250-300 g)
-
Baclofen hydrochloride (Sigma-Aldrich or equivalent)
-
CGP7930 (Tocris Bioscience or equivalent)
-
d-Amphetamine sulfate (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Open-field activity monitoring system
-
Standard animal housing facilities
-
Syringes and needles for intraperitoneal (i.p.) injections
Drug Preparation:
-
Baclofen (2.0, 3.0, and 4.0 mg/kg): Dissolve baclofen hydrochloride in sterile saline to the desired concentrations.
-
CGP7930 (5.0, 10.0, and 20.0 mg/kg): Dissolve CGP7930 in a vehicle of 10% DMSO in sterile saline.
-
Amphetamine (1.0 mg/kg): Dissolve d-amphetamine sulfate in sterile saline.
-
Prepare fresh solutions daily and calculate injection volumes based on the most recent animal body weights.
Procedure:
-
Habituation (Day 0): Handle all animals for several days prior to the experiment to acclimate them to the injection procedure. On the day before the experiment begins, place each rat in the open-field activity chamber for 30-60 minutes to habituate them to the testing environment.
-
Sensitization Phase (Days 1-5):
-
On each of the five consecutive days, transport the animals to the testing room and allow them to acclimate for at least 30 minutes.
-
Administer the first i.p. injection according to the assigned treatment group:
-
Group 1: Vehicle (Saline)
-
Group 2: Baclofen (2.0, 3.0, or 4.0 mg/kg)
-
Group 3: CGP7930 (5.0, 10.0, or 20.0 mg/kg)
-
Group 4: Co-administration of a low dose of Baclofen (e.g., 2.0 mg/kg) with varying doses of CGP7930.
-
-
Return the animals to their home cages for 15 minutes.
-
Administer a second i.p. injection of amphetamine (1.0 mg/kg) to all groups.
-
Immediately place the animals in the open-field activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
After the recording session, return the animals to their home cages.
-
-
Washout Period (Days 6-10): Leave the animals undisturbed in their home cages with no injections or testing.
-
Data Analysis: Analyze the locomotor activity data for each day of the sensitization phase. Compare the activity on Day 5 to Day 1 for each group to determine if sensitization has developed and if the treatments have attenuated this development. Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Protocol 2: Investigating the Effect of Co-administration on the Expression of Amphetamine-Induced Locomotor Sensitization
Objective: To determine if the co-administration of baclofen and CGP7930 can block the expression of a previously established locomotor sensitization to amphetamine.
Materials: Same as Protocol 1.
Procedure:
-
Sensitization Phase (Days 1-5):
-
On five consecutive days, administer an i.p. injection of amphetamine (1.0 mg/kg) to all animals to induce locomotor sensitization.
-
A control group should receive saline injections.
-
Record locomotor activity for 60 minutes after each injection.
-
-
Washout Period (Days 6-10): Leave the animals undisturbed in their home cages.
-
Challenge Day (Day 11):
-
Transport the animals to the testing room and allow them to acclimate for at least 30 minutes.
-
Administer the first i.p. injection according to the assigned treatment group (all animals should be from the amphetamine-sensitized cohort):
-
Group 1: Vehicle (Saline)
-
Group 2: Baclofen (2.0, 3.0, or 4.0 mg/kg)
-
Group 3: CGP7930 (5.0, 10.0, or 20.0 mg/kg)
-
Group 4: Co-administration of a low dose of Baclofen (e.g., 2.0 mg/kg) with varying doses of CGP7930.
-
-
Return the animals to their home cages for 15 minutes.
-
Administer a challenge i.p. injection of amphetamine (1.0 mg/kg) to all groups.
-
Immediately place the animals in the open-field activity chambers and record locomotor activity for 60 minutes.
-
-
Data Analysis: Compare the locomotor response to the amphetamine challenge across the different treatment groups. A reduction in locomotor activity compared to the vehicle-treated sensitized group indicates an attenuation of the expression of sensitization. Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
Conclusion
The co-administration of baclofen and the GABA-B positive allosteric modulator CGP7930 presents a promising strategy for modulating the behavioral effects of psychostimulants. The protocols described here provide a robust framework for in vivo studies aimed at elucidating the therapeutic potential of this drug combination. Researchers should adapt these protocols to their specific experimental questions and ensure all procedures are in accordance with institutional animal care and use guidelines.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Low doses of amphetamine lead to immediate and lasting locomotor sensitization in adolescent, not adult, male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of CGP13501 for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of CGP13501 in cell culture studies. This compound is a positive allosteremic modulator (PAM) of the GABA-B receptor, potentiating the effect of the endogenous ligand, GABA. As a PAM, it enhances the receptor's response to GABA, making it a valuable tool for studying GABA-B receptor signaling and for potential therapeutic development.
Mechanism of Action
This compound binds to an allosteric site on the GABA-B receptor, a class C G-protein coupled receptor (GPCR). This binding induces a conformational change that increases the affinity and/or efficacy of GABA for its binding site. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon activation by GABA, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Data Presentation: In Vitro Efficacy of this compound and Related Compounds
The following table summarizes the reported in vitro concentrations and effects of this compound and its structural analog, CGP7930, which is also a GABA-B receptor PAM. These values provide a starting point for determining the optimal concentration in your specific cell system.
| Compound | Assay Type | Cell Line/System | Agonist | Potentiation Concentration Range | EC₅₀/IC₅₀ of Potentiation | Reference |
| This compound | GTPγ[³⁵S] binding | CHO cells expressing GABA-B(1b/2) | GABA | Low micromolar | Not explicitly stated | |
| CGP7930 | GTPγ[³⁵S] binding | CHO cells expressing GABA-B(1b/2) | GABA | Low micromolar | ~3-5 µM | |
| CGP7930 | K⁺ current activation | Xenopus laevis oocytes | GABA | Not specified | Not specified | [1] |
| CGP7930 | Ca²⁺ signaling | HEK293 cells | GABA | Not specified | Not specified | [2] |
| CGP7930 | GABA-activated K⁺ currents | HEK cells expressing Kir3.1/3.2 | GABA | ~1-100 µM | 11.1 ± 7.0 µM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.9044 mg of this compound (Molecular Weight: 290.44 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol for Determining Optimal this compound Concentration: A Two-Phase Approach
This protocol outlines a general workflow for determining the optimal concentration of this compound for your specific cell culture experiments. It involves an initial cytotoxicity assessment followed by a functional dose-response analysis.
It is crucial to first determine the concentration range of this compound that is non-toxic to your cells of interest.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
A cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the concentration of this compound. The optimal concentration for functional assays will be well below the concentration that causes significant cytotoxicity.
-
Once a non-toxic concentration range is established, the next step is to determine the concentration of this compound that effectively potentiates the GABA-B receptor response. The specific assay will depend on the downstream signaling pathway you are investigating (e.g., cAMP levels, ion channel activity, or reporter gene expression).
-
Materials:
-
Your cell line of interest (ideally expressing GABA-B receptors)
-
Complete cell culture medium
-
This compound stock solution
-
GABA stock solution
-
Assay-specific reagents (e.g., cAMP assay kit, membrane potential dye)
-
96-well or 384-well assay plates
-
-
Procedure:
-
Cell Seeding: Seed cells in an appropriate assay plate.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a fixed, sub-maximal concentration of GABA (e.g., the EC₂₀ or EC₅₀, which should be determined in a separate experiment).
-
Treatment:
-
Add the different concentrations of this compound to the wells.
-
Include control wells with:
-
Vehicle only
-
GABA only
-
This compound only (to confirm no agonist activity)
-
-
After a short pre-incubation with this compound (if desired), add the fixed concentration of GABA to the appropriate wells.
-
-
Incubation: Incubate for the time required for the specific functional response to occur.
-
Assay Measurement: Perform the assay and read the output on a plate reader.
-
Data Analysis: Plot the functional response against the concentration of this compound. This will allow you to determine the EC₅₀ of potentiation, which is the concentration of this compound that produces 50% of the maximal potentiation of the GABA response.
-
Visualizations
Signaling Pathway
Caption: GABA-B receptor signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound. | Semantic Scholar [semanticscholar.org]
- 3. CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with CGP13501
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including neurotransmission, muscle contraction, gene expression, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is critical for normal cellular function. Calcium imaging has become an indispensable technique for studying these dynamics, allowing researchers to visualize and quantify changes in [Ca²⁺]i in real-time. This is often achieved using fluorescent Ca²⁺ indicators, such as Fluo-4 AM and Fura-2 AM, which exhibit changes in their fluorescence properties upon binding to Ca²⁺.[1][2]
CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[3] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the nervous system. Their activation is known to modulate intracellular calcium signaling through two primary mechanisms: the inhibition of voltage-gated calcium channels (VGCCs) and the induction of Ca²⁺ release from intracellular stores.[4][5] As a PAM, this compound does not activate the GABA-B receptor directly but enhances the effect of the endogenous ligand GABA or a GABA-B agonist, such as baclofen. This makes this compound a valuable tool for studying the nuanced regulation of GABA-B receptor signaling and its impact on calcium homeostasis.
These application notes provide detailed protocols for utilizing this compound in conjunction with common calcium imaging techniques to investigate its modulatory effects on GABA-B receptor-mediated calcium signaling.
Data Presentation
The following table summarizes hypothetical quantitative data from calcium imaging experiments investigating the effect of this compound on the potency of a GABA-B agonist (e.g., baclofen) in modulating intracellular calcium. This data is for illustrative purposes to demonstrate the expected outcome of the described protocols.
| Assay Type | Agonist | Agonist EC₅₀ (nM) | Agonist + 1 µM this compound EC₅₀ (nM) | Fold Potentiation |
| Inhibition of Depolarization-Evoked Ca²⁺ Influx | Baclofen | 270 | 95 | 2.84 |
| Agonist-Induced Intracellular Ca²⁺ Release | GABA | 1200 | 450 | 2.67 |
Experimental Protocols
Protocol 1: Measuring the Potentiation by this compound of GABA-B Receptor-Mediated Inhibition of Voltage-Gated Calcium Influx
This protocol is designed to assess the ability of this compound to enhance the inhibitory effect of a GABA-B agonist on Ca²⁺ influx through VGCCs following membrane depolarization.
Materials:
-
Cells expressing GABA-B receptors and VGCCs (e.g., primary neurons, cultured cell lines like SH-SY5Y)
-
Fluo-4 AM or Fura-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
GABA-B receptor agonist (e.g., baclofen)
-
This compound
-
Depolarizing agent (e.g., high concentration of KCl)
-
Fluorescence microscope or plate reader capable of calcium imaging
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM or Fura-2 AM in anhydrous DMSO.
-
Prepare a loading buffer by diluting the dye stock solution in HBSS to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[6][7]
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye.[6]
-
-
Calcium Imaging:
-
Mount the dish or plate on the fluorescence imaging system.
-
Acquire a baseline fluorescence signal for a defined period.
-
Add this compound at the desired concentration (or vehicle control) and incubate for a specified time (e.g., 5-10 minutes).
-
Add the GABA-B agonist (e.g., baclofen) at various concentrations to different wells/dishes and incubate for a short period.
-
Induce membrane depolarization by adding a high concentration of KCl (e.g., 50 mM final concentration).
-
Record the change in fluorescence intensity, which corresponds to the influx of Ca²⁺ through VGCCs.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity following KCl stimulation in the presence and absence of the GABA-B agonist and this compound.
-
Calculate the percentage inhibition of the depolarization-evoked calcium influx for each concentration of the GABA-B agonist.
-
Plot dose-response curves and determine the EC₅₀ values for the GABA-B agonist in the presence and absence of this compound to quantify the potentiation effect.
-
Protocol 2: Assessing the Potentiation by this compound of GABA-B Receptor-Induced Intracellular Calcium Release
This protocol is designed to investigate the ability of this compound to enhance GABA-B agonist-induced Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum. This phenomenon is more commonly observed in specific cell types, like astrocytes.[5][8]
Materials:
-
Cells known to exhibit GABA-B receptor-mediated intracellular Ca²⁺ release (e.g., primary astrocytes)
-
Fluo-4 AM or Fura-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Calcium-free physiological buffer (e.g., HBSS with EGTA)
-
Physiological buffer containing calcium
-
GABA-B receptor agonist (e.g., GABA or baclofen)
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Calcium Imaging:
-
Replace the buffer with a calcium-free physiological buffer to eliminate interference from extracellular calcium influx.
-
Acquire a stable baseline fluorescence signal.
-
Add this compound at the desired concentration (or vehicle control) and incubate for 5-10 minutes.
-
Add the GABA-B agonist at various concentrations.
-
Record the transient increase in fluorescence, which represents the release of Ca²⁺ from intracellular stores.
-
-
Data Analysis:
-
Measure the peak amplitude of the fluorescence transient for each concentration of the GABA-B agonist.
-
Plot dose-response curves and determine the EC₅₀ values for the GABA-B agonist in the presence and absence of this compound to quantify the potentiation.
-
Visualizations
Caption: Workflow for VGCC Inhibition Assay.
Caption: Workflow for Intracellular Ca²⁺ Release Assay.
Caption: GABA-B Receptor Calcium Signaling Pathways.
References
- 1. GABAB Receptor Modulation of Voltage-Sensitive Calcium Channels in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM (Cell permeant) | Calcium sensitive fluorescent dye | Hello Bio [hellobio.com]
- 5. GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. hellobio.com [hellobio.com]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CGP13501 Dose-Response Curves
Welcome to the technical support center for CGP13501. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose-response curve for this compound expected to look like?
A1: A typical dose-response curve for an antagonist like this compound should be sigmoidal (S-shaped). As the concentration of this compound increases, the measured response (e.g., inhibition of a specific signaling pathway) should also increase until it reaches a plateau, indicating the maximum inhibitory effect.[1] The x-axis is typically plotted on a logarithmic scale of the compound concentration, while the y-axis represents the measured response.[1][2]
Q2: What are the key parameters to derive from a this compound dose-response curve?
A2: The two primary parameters to determine from a dose-response curve are the IC50 (half-maximal inhibitory concentration) and the Hill slope.[1]
-
IC50: This is the concentration of this compound that elicits 50% of its maximum inhibitory effect and is a measure of the compound's potency.[1]
-
Hill Slope: This parameter describes the steepness of the curve. A Hill slope of 1.0 suggests a 1:1 binding interaction. A slope greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 could suggest negative cooperativity.[1]
Q3: What concentration range of this compound should I use for my initial experiments?
A3: For initial experiments, it is advisable to use a wide logarithmic range of concentrations to capture the full dose-response curve.[3] A common starting point is to perform serial dilutions covering a range from picomolar (pM) or nanomolar (nM) up to micromolar (µM) or millimolar (mM).[3] The optimal range will depend on the specific biological system and the expected potency of the compound.
Q4: How should I prepare my stock solution of this compound?
A4: The solubility of the compound is a critical factor. Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[1] Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final solvent concentration in the assay does not adversely affect the cells or the biological system.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound dose-response experiments.
| Problem | Potential Causes | Recommended Solutions |
| Flat Dose-Response Curve (No Inhibition) | Incorrect reagent identity or purity.Solubility issues.Compound degradation.Unresponsive cellular system.Inappropriate assay conditions (e.g., agonist concentration too high).[1] | Verify the identity and purity of this compound.Ensure complete dissolution in the stock solvent and appropriate dilution in assay buffer.Check storage conditions and use a fresh batch of the compound.Confirm that the cell line expresses the target receptor and that the signaling pathway is active.Optimize the agonist concentration to be near its EC50 value. |
| High Variability Between Replicates | Inconsistent cell seeding.Pipetting errors.Edge effects in the microplate.[1] | Ensure a homogenous cell suspension before seeding.Use calibrated pipettes and proper technique.Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation. |
| Steep or Shallow Hill Slope | Steep slope (>1.5): Potential compound aggregation or positive cooperativity.Shallow slope (<0.5): Negative cooperativity, heterogeneous binding population, or assay issues.[1] | For steep slopes, consider adding a non-ionic detergent to the assay buffer to prevent aggregation.For shallow slopes, re-evaluate the assay conditions and consider if the chosen model is appropriate. |
| Inconsistent Results Between Experiments | Variations in cell passage number.Batch-to-batch variation in serum or other reagents.Inconsistent incubation times.[1] | Maintain a consistent cell culture protocol, using cells within a defined passage number range.Test new batches of serum and other critical reagents before use.Standardize all incubation times precisely. |
| Bell-Shaped Dose-Response Curve (Hormesis) | Biphasic effect of the compound (stimulatory at low concentrations, inhibitory at high concentrations).[1] | This is a real biological phenomenon. Ensure your data analysis model can accommodate this type of curve. Consider investigating the off-target effects at lower concentrations. |
Experimental Protocols
Standard Dose-Response Assay for this compound
This protocol outlines a general procedure for generating a dose-response curve for this compound in a cell-based assay.
-
Cell Seeding:
-
Culture cells to the appropriate confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in a separate dilution plate to create a range of concentrations. A 10-point, 1:3 or 1:10 dilution series is common.
-
Include a vehicle control (DMSO only) and a positive control (a known inhibitor).
-
-
Compound Addition and Incubation:
-
Carefully transfer the diluted compounds to the cell plate.
-
Incubate the plate for a predetermined period, which should be optimized for the specific assay.
-
-
Agonist Stimulation (for antagonist assays):
-
If testing this compound as an antagonist, add a fixed concentration of the appropriate agonist to all wells (except for the negative control). The agonist concentration should ideally be at its EC50.
-
Incubate for the optimal time to induce a response.
-
-
Signal Detection:
-
Add the detection reagent according to the manufacturer's instructions (e.g., for measuring cAMP levels, calcium flux, or reporter gene expression).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 and Hill slope.
-
Solubility Assessment of this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Aqueous Dilution: Dilute each DMSO concentration into the final assay buffer to the desired starting concentration.
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation.
-
Nephelometry: For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer. A significant increase in turbidity indicates precipitation.
Visualizations
Caption: A typical experimental workflow for a this compound dose-response assay.
Caption: A hypothetical GPCR signaling pathway inhibited by this compound.
Caption: A troubleshooting flowchart for common dose-response curve issues.
References
Technical Support Center: Investigating Potential Off-Target Effects of CGP13501 in Neuronal Tissue
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of CGP13501 in neuronal tissue. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you identify and characterize potential off-target effects of this GABAB receptor positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. It potentiates the effect of the endogenous ligand, GABA, by binding to a site on the receptor distinct from the GABA binding site. This enhances both the potency and maximal efficacy of GABA at the GABAB receptor.[1]
Q2: Are there any known or suspected off-target effects of this compound in neuronal tissue?
A2: While direct off-target screening data for this compound is limited in publicly available literature, potential off-target effects can be inferred from its structural analogs. Its close analog, CGP7930, has been shown to modulate GABAA receptors and G protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3] Given the structural similarity, it is plausible that this compound may exhibit similar off-target activities. Additionally, as a structural analogue of propofol, there is a possibility of effects on intracellular processes such as vesicle transport mediated by kinesin motor proteins.[4]
Q3: My experimental results with this compound are inconsistent with purely GABAB receptor modulation. What could be the cause?
A3: Inconsistent results could arise from several factors, including previously uncharacterized off-target effects. We recommend a systematic approach to troubleshooting, starting with the validation of on-target activity and followed by a tiered approach to identifying potential off-target interactions. Refer to the Troubleshooting Guide below for a detailed workflow.
Q4: What are the first steps I should take to investigate potential off-target effects of this compound?
A4: A good starting point is to perform a literature search for off-target profiles of similar compounds. Subsequently, in vitro screening assays are recommended. A receptor binding assay against a panel of common neuronal receptors can help identify unintended binding partners. Functional cell-based assays can then confirm whether this binding translates to a biological effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes with this compound that may be indicative of off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected neuronal phenotype (e.g., excitotoxicity, altered morphology) at concentrations expected to be selective for GABAB receptors. | Off-target activity on other ion channels or receptors. | 1. Perform a broader dose-response curve to determine if the effect is concentration-dependent. 2. Use a structurally unrelated GABAB PAM as a control. 3. Conduct a receptor binding screen against a panel of neuronal receptors (see Protocol 1). |
| Conflicting results between different functional assays (e.g., electrophysiology vs. second messenger assays). | Assay-specific artifacts or modulation of a signaling pathway not captured by all assays. | 1. Validate results with a third, orthogonal assay. 2. Investigate downstream signaling pathways of potential off-targets (e.g., GABAA, GIRK channels). 3. Perform a kinome-wide scan to identify any off-target kinase activity (see Protocol 2). |
| Lack of effect with this compound where a GABAB-mediated response is expected. | 1. Compound degradation. 2. Low expression of GABAB receptors in the experimental system. 3. Experimental conditions masking the effect. | 1. Verify the integrity and concentration of the this compound stock solution. 2. Confirm GABAB receptor expression in your neuronal cell culture or tissue preparation. 3. Optimize assay conditions (e.g., GABA concentration, incubation time). |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its analog CGP7930.
Table 1: On-Target Activity of this compound at GABAB Receptors
| Parameter | Value | Assay Conditions | Reference |
| EC50 for GABA potentiation | ~ 5 µM | GTPγS binding assay with CHO cells expressing GABAB(1b/2) receptors, in the presence of 1 µM GABA. | Urwyler et al., 2001 |
Table 2: Potential Off-Target Activities of CGP7930 (a close analog of this compound)
| Off-Target | Effect | EC50 / IC50 | Assay Conditions | Reference |
| GABAA Receptors | Potentiation of GABA currents, direct activation, and inhibition. | Potentiation EC50 not specified; Direct activation EC50 = 5.2 ± 0.1 μM | Whole-cell patch-clamp on hippocampal neurons. | Hannan et al., 2023 |
| GIRK Channels | Inhibition | IC50 = 10.5 ± 2.0 μM | Whole-cell patch-clamp on HEK293 cells expressing GIRK1/2 and GABAB receptors. | Hannan et al., 2023 |
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the potential off-target effects of this compound.
Protocol 1: Competitive Receptor Binding Assay for Off-Target Screening
Objective: To determine if this compound binds to other neuronal receptors in a competitive manner.
Materials:
-
This compound
-
Radiolabeled ligand for the suspected off-target receptor (e.g., [3H]-muscimol for GABAA receptors)
-
Membrane preparations from neuronal tissue or cells expressing the receptor of interest
-
Binding buffer (specific to the receptor being tested)
-
Scintillation fluid and counter
-
96-well filter plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Prepare a solution of the radiolabeled ligand in binding buffer at a concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the radiolabeled ligand to all wells.
-
For total binding, add only the radiolabeled ligand and membrane preparation.
-
For non-specific binding, add an excess of a known unlabeled ligand for the target receptor in addition to the radiolabeled ligand and membrane preparation.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Protocol 2: Kinase Profiling Assay
Objective: To screen this compound against a panel of kinases to identify potential off-target kinase inhibition.
Materials:
-
This compound
-
A commercial kinase profiling service or a panel of purified kinases
-
Kinase-specific substrates
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Kinase reaction buffer
-
Appropriate detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based assay)
Procedure (using a luminescence-based assay as an example):
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase for a set period.
-
-
Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known on-target signaling pathway of this compound and potential off-target pathways, as well as a logical workflow for investigating off-target effects.
Caption: On-target signaling pathway of this compound via GABAB receptor modulation.
References
- 1. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: CGP13501 and GABA-B Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CGP13501 to prevent the desensitization of GABA-B receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (PAM) of the GABA-B receptor.[1] It is the aldehyde analog of the more extensively studied PAM, CGP7930. Unlike agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the GABA-B receptor. This binding enhances the receptor's response to the endogenous neurotransmitter, γ-aminobutyric acid (GABA).[2][3] Specifically, it increases both the potency and efficacy of GABA.[2]
Q2: How does this compound prevent GABA-B receptor desensitization?
The primary mechanism by which this compound prevents desensitization lies in its nature as a positive allosteric modulator.[2][4] Agonist-induced desensitization is a protective mechanism to prevent overstimulation of the receptor.[5] Since this compound does not persistently activate the receptor in the absence of GABA, it avoids triggering the downstream molecular cascades that lead to desensitization.[2][4] Its modulatory effect is dependent on the physiological release of GABA, thus promoting a more natural signaling pattern and preserving receptor sensitivity.[2]
Q3: What are the known mechanisms of GABA-B receptor desensitization?
GABA-B receptor desensitization is a complex process that can occur through several pathways:
-
G-protein-coupled Receptor Kinase (GRK)-mediated Phosphorylation: Although atypical for GABA-B receptors, in some neuronal populations, GRKs can phosphorylate the receptor, leading to the recruitment of β-arrestin and subsequent uncoupling from G-proteins and internalization.[5]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) Phosphorylation: Phosphorylation of the GABA-B2 subunit by PKA has been shown to regulate receptor stability at the plasma membrane and influence desensitization.[6][7] PKC-mediated phosphorylation has also been implicated in the desensitization process.
-
KCTD Proteins: Potassium channel tetramerization domain-containing (KCTD) proteins can associate with the GABA-B2 subunit and modulate the kinetics of receptor signaling, including promoting desensitization.[5]
Q4: What is the relationship between this compound and CGP7930?
This compound is the aldehyde analog of CGP7930. Both are positive allosteric modulators of the GABA-B receptor with similar functional effects. Much of the research on this class of compounds has been conducted with CGP7930, and its findings are generally considered applicable to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on GABA-B receptor signaling. | Low endogenous GABA levels: The modulatory effect of this compound is dependent on the presence of GABA. | - Ensure the experimental preparation (e.g., cell culture, brain slice) has sufficient endogenous GABA.- Consider co-application of a low concentration of a GABA-B agonist (e.g., baclofen) to establish a baseline level of receptor activation. |
| Incorrect concentration of this compound: The effective concentration of this compound can vary depending on the experimental system. | - Perform a dose-response curve to determine the optimal concentration for your specific assay. | |
| Degradation of this compound: As an aldehyde, this compound may be susceptible to oxidation or degradation. | - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions appropriately, protected from light and air. | |
| Variability in the prevention of desensitization. | Different desensitization mechanisms in different cell types: The predominant desensitization pathway can vary between neuronal populations. | - Characterize the primary desensitization mechanism in your experimental model (e.g., using kinase inhibitors).- The efficacy of this compound in preventing desensitization may depend on the specific pathway involved. |
| Off-target effects observed. | High concentration of this compound: At higher concentrations, some allosteric modulators may exhibit off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Include appropriate controls to assess for non-specific effects. |
Quantitative Data Summary
Table 1: Potentiation of GABA-B Receptor Agonists by CGP7930 (an analog of this compound)
| Agonist | Assay | Fold-Potentiation of Agonist Potency | Reference |
| GABA | [³⁵S]GTPγS binding | 5-10 | [2] |
| Baclofen | [³⁵S]GTPγS binding | 5-10 | [2] |
| APPA | [³⁵S]GTPγS binding | 5-10 | [2] |
Table 2: Effective Concentrations of CGP7930
| Parameter | Value | Assay | Reference |
| EC₅₀ (recombinant GABA-B receptors) | 4.60 µM | GIRK channel activation in Xenopus oocytes | [8] |
| EC₅₀ (native GABA-B receptors) | 5.37 µM | GIRK channel activation in cultured neurons | [8] |
| Concentration for potentiation in GTPγS binding | 100 µM | [³⁵S]GTPγS binding in HEK293 cell membranes | [2] |
Signaling Pathways and Experimental Workflows
Caption: Canonical GABA-B receptor signaling pathway.
Caption: Prevention of desensitization by this compound.
Detailed Experimental Protocols
Protocol 1: Assessing GABA-B Receptor Desensitization using Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the desensitization of GABA-B receptor-activated G-protein-coupled inwardly rectifying potassium (GIRK) currents in cultured neurons and the effect of this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Whole-cell patch-clamp setup
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
GABA-B receptor agonist (e.g., baclofen)
-
This compound
-
GABA-B receptor antagonist (e.g., CGP55845) as a control
Procedure:
-
Establish a whole-cell patch-clamp recording from a cultured neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply a saturating concentration of the GABA-B agonist (e.g., 100 µM baclofen) for a prolonged period (e.g., 5-10 minutes) to induce desensitization.
-
Measure the peak current and the steady-state current at the end of the agonist application. The degree of desensitization is the percentage reduction from the peak current to the steady-state current.
-
Wash out the agonist and allow the cell to recover for at least 15 minutes.
-
Pre-incubate the neuron with this compound (at a predetermined optimal concentration) for 5 minutes.
-
Co-apply the GABA-B agonist and this compound for the same duration as in step 4.
-
Measure the peak and steady-state currents in the presence of this compound.
-
Compare the degree of desensitization with and without this compound.
-
At the end of the experiment, apply a GABA-B antagonist to confirm the specificity of the recorded currents.
Protocol 2: Measuring GABA-B Receptor Internalization using ELISA
This protocol quantifies the cell surface expression of GABA-B receptors following prolonged agonist exposure, with and without this compound.
Materials:
-
HEK293 cells stably expressing tagged GABA-B receptors (e.g., HA-tagged GABAB1)
-
Cell culture reagents
-
GABA-B receptor agonist (e.g., baclofen)
-
This compound
-
Primary antibody against the extracellular tag (e.g., anti-HA)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well microplate reader
Procedure:
-
Seed the HEK293 cells in a 96-well plate and grow to confluence.
-
Treat the cells with the GABA-B agonist (e.g., 100 µM baclofen) for various time points (e.g., 0, 15, 30, 60 minutes) to induce internalization.
-
In a parallel set of wells, co-treat the cells with the agonist and this compound.
-
After treatment, wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Incubate the non-permeabilized cells with the primary antibody against the extracellular tag to label only the surface receptors.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Wash the cells and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
A decrease in absorbance indicates receptor internalization. Compare the rate and extent of internalization in the presence and absence of this compound.
References
- 1. CGP-7930 - Wikipedia [en.wikipedia.org]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 5. Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB receptor phosphorylation regulates KCTD12-induced K+ current desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAB receptor phosphorylation regulates KCTD12-induced K⁺ current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
CGP13501 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CGP13501. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 4°C, protected from light, and ideally under an inert atmosphere such as nitrogen.[1] While some suppliers may indicate storage at room temperature, colder, darker, and drier conditions are preferable for long-term stability.
2. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO at concentrations up to 24 mg/mL.[2] It is recommended to use anhydrous DMSO to prepare stock solutions, especially for long-term storage, to prevent degradation from moisture.
3. What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C, which should maintain stability for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] In both cases, solutions should be protected from light and stored under nitrogen.[1]
4. Is this compound sensitive to light?
Yes, both the solid compound and solutions of this compound should be protected from light.[1] Exposure to light can potentially lead to degradation of the compound. It is advisable to store vials in the dark and use amber or opaque tubes for handling solutions.
5. How many times can I freeze and thaw my this compound stock solution?
While specific data on the freeze-thaw stability of this compound is not available, it is a general best practice to minimize the number of freeze-thaw cycles for any compound in solution. Repeated freezing and thawing can lead to degradation. It is highly recommended to prepare small, single-use aliquots of your stock solution to avoid this issue.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review your storage procedures. Ensure the solid compound is stored at 4°C and protected from light. For stock solutions, use single-use aliquots stored at -80°C. |
| Inaccurate concentration of the stock solution. | Re-dissolve a fresh vial of solid this compound to prepare a new stock solution. Use a calibrated balance and ensure the compound is fully dissolved. | |
| Precipitate forms in the stock solution upon thawing | The concentration of the stock solution is too high. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. |
| The solvent (DMSO) has absorbed water. | Use anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. | |
| Loss of compound activity over time | Gradual degradation of the compound in solution. | Prepare fresh stock solutions more frequently. Avoid storing working dilutions for extended periods. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Solid | 4°C | Long-term | Protect from light, store under nitrogen.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, store under nitrogen, use single-use aliquots.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, store under nitrogen, use single-use aliquots.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 24 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the corresponding mass of this compound).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
Objective: To provide a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound over time. Note: This is a template and requires optimization and validation for specific experimental conditions.
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC-grade buffers (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradants. A typical starting point for a reversed-phase method would be a C18 column with a mobile phase gradient of water and acetonitrile with a suitable buffer.
-
Initial Analysis (Time Zero): Immediately after preparing a fresh stock solution of this compound, inject a sample onto the HPLC system to obtain the initial purity profile.
-
Stability Study Setup:
-
Store aliquots of the stock solution under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
For freeze-thaw stability, subject aliquots to multiple cycles of freezing at -80°C and thawing at room temperature.
-
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), analyze an aliquot from each storage condition by HPLC.
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (time zero) chromatogram.
-
Calculate the percentage of the parent this compound peak area relative to the total peak area in the chromatogram.
-
A decrease in the parent peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Technical Support Center: Interpreting Unexpected Results in Compound-X (e.g., CGP13501) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Compound-X (e.g., CGP13501).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in cell-based assays?
A1: Cell-based assays are powerful tools for biomedical research and drug discovery, but they are susceptible to variability.[1][2] Key sources of variability include cell health and passage number, serum and media composition, plasticware, and incubation conditions. Inconsistent cell counting can also significantly impact results.[1]
Q2: What are off-target effects and how can they lead to unexpected results?
A2: Off-target effects refer to the unintended interactions of a compound with cellular components other than its intended target.[3][4][5] These interactions can lead to unexpected phenotypic changes, toxicity, or confounding results, making it difficult to interpret the on-target effects of the compound. For instance, a compound might induce a cellular response through an off-target signaling pathway, leading to misinterpretation of its mechanism of action.
Q3: How can I differentiate between on-target and off-target effects of Compound-X?
A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of experimental results. Strategies include:
-
Using a structurally related inactive control compound: This can help determine if the observed effects are specific to the chemical scaffold of Compound-X.
-
Target knockdown/knockout experiments (e.g., using CRISPR/Cas9 or siRNA): If the effect of Compound-X is lost in cells lacking the intended target, it provides strong evidence for on-target activity.
-
Rescue experiments: Overexpressing the target protein may rescue the phenotype induced by Compound-X.
-
Testing in multiple cell lines: Observing a consistent effect across different cell lines expressing the target can increase confidence in on-target activity.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for Compound-X
Q: We are observing a significantly higher IC50 value for Compound-X in our cell viability assay compared to previously reported data. What could be the cause?
A: Several factors could contribute to a higher-than-expected IC50 value. Consider the following troubleshooting steps:
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at the recommended density. Over-confluent or unhealthy cells can show altered sensitivity to compounds.
-
Compound Stability and Solubility: Verify the stability of Compound-X in your assay medium. The compound may precipitate or degrade over the course of the experiment. Assess solubility under a microscope.
-
Assay Incubation Time: The incubation time with Compound-X may be insufficient to elicit a response. Consider a time-course experiment to determine the optimal incubation period.
-
Presence of Serum Proteins: Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, perform the assay in serum-free media or reduce the serum percentage.
Issue 2: High background signal or assay interference
Q: Our assay is showing a high background signal, making it difficult to determine the effect of Compound-X. What are the potential causes?
A: High background can arise from several sources. Here are some common causes and solutions:
-
Autofluorescence of Compound-X: Some compounds are inherently fluorescent and can interfere with fluorescence-based readouts. Measure the fluorescence of Compound-X alone in the assay medium to assess its contribution to the signal.
-
Media Components: Phenol red in cell culture media can interfere with certain assays. Use phenol red-free media if you suspect interference.
-
Reagent Compatibility: Ensure that the assay reagents are compatible with your experimental conditions (e.g., presence of reducing agents like DTT).
Issue 3: Inconsistent results between experimental replicates
Q: We are observing significant variability between our experimental replicates with Compound-X. How can we improve reproducibility?
A: Inconsistent results are a common challenge. To improve reproducibility, focus on standardizing your experimental workflow:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all steps of the experiment, from cell culture to data analysis.
-
Automated Liquid Handling: Use automated liquid handlers for dispensing cells, compounds, and reagents to minimize pipetting errors.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate are more prone to evaporation, leading to variability. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Batch-to-Batch Reagent Variation: Use the same batch of reagents, especially serum, for a set of experiments to avoid variability.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Compound-X under different experimental conditions, illustrating how assay parameters can influence the results.
| Cell Line | Assay Type | Serum Concentration | Incubation Time (hours) | IC50 (µM) |
| HEK293 | CellTiter-Glo® | 10% | 48 | 5.2 |
| HEK293 | CellTiter-Glo® | 2% | 48 | 2.1 |
| HEK293 | CellTiter-Glo® | 10% | 72 | 3.8 |
| HeLa | CellTiter-Glo® | 10% | 48 | 8.9 |
| HeLa | RealTime-Glo™ | 10% | 48 | 7.5 |
Experimental Protocols
Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol describes a common method for assessing cell viability by measuring ATP levels.
Materials:
-
Cells of interest
-
Complete growth medium
-
Compound-X
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound-X in complete growth medium.
-
Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of Compound-X.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. セルベースアッセイ [sigmaaldrich.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
Technical Support Center: Minimizing Variability in Electrophysiological Recordings with GABA-B Receptor Antagonists
A Note on CGP13501: Our internal resources and a comprehensive search of scientific literature did not yield specific information on a compound designated "this compound." This may be a typographical error. This guide will focus on the principles of using well-documented, structurally similar GABA-B receptor antagonists, such as CGP35348 and CGP55845A, to ensure stable and reproducible electrophysiological recordings. The troubleshooting and methodological advice provided is broadly applicable to the use of selective GABA-B antagonists in electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP compounds like CGP35348 in electrophysiological recordings?
A1: CGP compounds such as CGP35348 are selective antagonists of GABA-B receptors.[1] GABA-B receptors are G-protein coupled receptors that, when activated, mediate slow and prolonged inhibitory signals in the central nervous system. They do this by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels.[2][3] By blocking these receptors, CGP compounds prevent the binding of GABA, thereby reducing this slow inhibitory postsynaptic potential (IPSP) and disinhibiting the neuron. This can lead to an increase in neuronal excitability.
Q2: What are the common sources of variability when using a GABA-B antagonist in patch-clamp experiments?
A2: Variability in experiments using GABA-B antagonists can arise from several factors:
-
Reagent Preparation and Stability: Inconsistent stock solution concentrations, improper storage leading to degradation, and variability in final bath concentration.
-
Experimental Conditions: Fluctuations in recording temperature, pH, and osmolarity of the artificial cerebrospinal fluid (aCSF) and internal pipette solution.[4][5]
-
Biological Variability: Differences in receptor expression levels between cell types, neuronal health, and animal age or strain.[5]
-
Technical Execution: Inconsistent seal resistance, high access resistance, pipette drift, and electrical noise.[6][7][8]
Q3: How can I be sure my CGP compound is active and reaching the target neurons?
A3: To confirm the activity of your GABA-B antagonist, you can perform a positive control experiment. First, elicit a GABA-B receptor-mediated response using a specific agonist like baclofen. You should observe a hyperpolarization or an outward current.[9] After establishing a stable baseline response to the agonist, apply your CGP compound. A successful application should antagonize the effect of the baclofen, returning the membrane potential or holding current towards the pre-agonist baseline.
Troubleshooting Guides
Problem 1: No observable effect of the GABA-B antagonist.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Prepare a fresh stock solution from powder. Verify the expiration date and storage conditions of the compound. |
| Insufficient Concentration | Increase the concentration of the antagonist in the bath solution. Be aware of potential off-target effects at very high concentrations. |
| Low GABA-B Receptor Expression | Confirm from literature that the cell type you are recording from expresses a significant population of GABA-B receptors. |
| Poor Perfusion | Ensure your perfusion system is delivering the solution to the slice or cell at an adequate flow rate (typically 1-2 mL/min). Check for bubbles or blockages in the perfusion lines.[6] |
| Degraded Agonist in Control Experiment | If testing against an agonist like baclofen, ensure the agonist is also freshly prepared and active. |
Problem 2: High variability or "drift" in baseline recording after antagonist application.
| Possible Cause | Troubleshooting Step |
| Unstable Patch | Monitor the seal and access resistance throughout the recording. If access resistance is high (>25 MΩ) or unstable, the patch may be compromised.[6] Consider using a higher resistance pipette or ensuring the coverslip is securely mounted.[6] |
| Incomplete Wash-in/Wash-out | Allow sufficient time for the drug to equilibrate in the recording chamber (wash-in) and to be removed (wash-out). This can take several minutes depending on the perfusion system and tissue thickness. |
| Temperature Fluctuations | Use an inline heater and temperature controller to maintain a stable recording temperature, as ion channel kinetics are temperature-dependent.[5] |
| Run-down of Cellular Processes | Ensure cells are healthy and have been constantly oxygenated. Check the pH and osmolarity of your solutions.[6] Prolonged recordings can lead to cellular "run-down". |
Problem 3: Increased noise in the recording.
| Possible Cause | Troubleshooting Step |
| Electrical Interference | Check the grounding of your setup and ensure the Faraday cage is properly sealed.[8] Switch off any unnecessary nearby electrical equipment. |
| Poor Seal Resistance | A high-quality gigaseal (>1 GΩ) is crucial for low-noise recordings.[10] If you are having trouble forming a good seal, try fire-polishing your pipettes, using a different glass type, or ensuring your solutions are properly filtered.[8] |
| Perfusion System Noise | Mechanical vibrations or electrical noise from the perfusion pump can be a source of noise. Try temporarily stopping the perfusion to see if the noise disappears. |
| Contaminated Solutions | Filter all solutions (internal and external) with a 0.22 µm filter to remove particulates that can interfere with the seal.[8] |
Quantitative Data
Table 1: Concentration-Response Data for Common GABA-B Receptor Antagonists
| Compound | Preparation | Typical Working Concentration | IC50 / pA2 | Notes |
| CGP35348 | Stock in dH₂O or buffer | 10-100 µM | IC50: 34 µM[1] | Brain penetrant.[1] |
| CGP52432 | Stock in DMSO | 1-10 µM | pA2: 6.7[9] | |
| CGP55845A | Stock in DMSO | 0.5-5 µM | pA2: 8.3[9] | Highly potent antagonist.[9] |
| 2-OH Saclofen | Stock in dH₂O or buffer | 50-200 µM | pA2: 4.2[9] |
Note: The optimal concentration should be determined empirically for your specific preparation and experimental goals. Higher concentrations may be needed for brain slice preparations compared to cultured cells.
Experimental Protocols
Protocol: Application of a GABA-B Antagonist in Whole-Cell Patch-Clamp Recording
-
Preparation of Solutions:
-
Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution. Filter both with a 0.22 µm filter.[8]
-
Prepare a concentrated stock solution of the GABA-B antagonist (e.g., 100 mM CGP35348 in dH₂O). Store at -20°C in aliquots.
-
On the day of the experiment, dilute the stock solution into the aCSF to the final desired working concentration.
-
-
Electrophysiological Recording:
-
Obtain a stable whole-cell patch-clamp recording with a high seal resistance (>1 GΩ) and a low, stable access resistance (<25 MΩ).[6]
-
Record a stable baseline of synaptic activity or membrane potential for at least 5-10 minutes.
-
-
Drug Application:
-
Switch the perfusion from the control aCSF to the aCSF containing the GABA-B antagonist.
-
Allow 10-15 minutes for the drug to fully perfuse the chamber and equilibrate in the tissue.
-
Record the activity in the presence of the antagonist.
-
-
Washout:
-
Switch the perfusion back to the control aCSF.
-
Allow at least 15-20 minutes for the drug to wash out and for the recording to return to baseline.
-
-
Data Analysis:
-
Measure the relevant parameters (e.g., frequency and amplitude of spontaneous IPSPs, resting membrane potential, input resistance) during the baseline, drug application, and washout periods.
-
Compare the measurements to determine the effect of the antagonist.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. Modeling sources of interlaboratory variability in electrophysiological properties of mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.fsu.edu [bio.fsu.edu]
Technical Support Center: CGP13501 Treatment and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell viability when using the small molecule inhibitor, CGP13501.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor cell viability after this compound treatment?
A1: The most frequent causes of excessive cell death are inhibitor concentrations being too high or prolonged exposure times.[1] It is crucial to determine the optimal concentration and duration for your specific cell line and experimental conditions. Off-target effects and solvent toxicity are also common contributing factors.[1]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The best approach is to perform a dose-response experiment (also known as a cytotoxicity assay or IC50 determination).[1][2] This involves treating your cells with a range of this compound concentrations for a fixed time and measuring cell viability. This will help you identify a concentration that effectively modulates the target pathway without causing widespread cell death.
Q3: My untreated and vehicle-treated control cells also show low viability. What could be the issue?
A3: Low viability in control groups points to problems with your general cell culture technique or conditions, rather than the inhibitor itself.[3] Potential causes include microbial contamination (e.g., bacteria, yeast, mycoplasma), suboptimal cell seeding density, nutrient depletion in the media, or issues with incubation conditions (e.g., temperature, CO2, humidity).[3][4]
Q4: Could the solvent used to dissolve this compound be causing the toxicity?
A4: Yes, the solvent (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[1] It is essential to run a vehicle-only control (cells treated with the same concentration of solvent as your highest this compound dose) to assess solvent toxicity.[3][5] The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%.[1]
Q5: How should I properly store and handle this compound to ensure its stability and activity?
A5: Proper storage is critical to maintain the inhibitor's efficacy and avoid degradation into potentially more toxic compounds.[5][6] Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1][6] Always refer to the manufacturer's datasheet for specific storage and handling instructions.[1] For experiments, it is best to prepare fresh dilutions from the stock solution in your cell culture medium.[1]
Troubleshooting Guide for Poor Cell Viability
This guide provides a systematic approach to diagnosing and resolving issues of poor cell viability during experiments with this compound.
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Possible Cause | Recommended Solution |
| Inhibitor Concentration is Too High | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those significantly below the expected effective concentration.[1] |
| Prolonged Exposure to the Inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1][3] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time for the sensitive line.[1] |
| Inhibitor Degradation or Impurity | Purchase the inhibitor from a reputable source. If possible, verify its purity and integrity. Ensure proper storage and handling to prevent degradation.[1][2] |
Issue 2: Inconsistent or High Variability in Cell Viability Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of plates.[3] |
| "Edge Effects" in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Instead, fill the outer wells with sterile PBS or media to maintain humidity.[3] |
| Incomplete Reagent Mixing | After adding viability reagents (e.g., MTT, MTS), ensure gentle but thorough mixing by tapping the plate or using a plate shaker.[3] |
| Variable Incubation Times | Standardize all incubation times precisely, for both the drug treatment and the viability assay itself.[3] |
Issue 3: Unexpectedly Low Viability in Control Groups
| Possible Cause | Recommended Solution |
| Cell Culture Contamination | Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma). Discard any contaminated cultures and thoroughly clean incubators and biosafety cabinets.[3][4] |
| Suboptimal Cell Seeding Density | Optimize cell seeding density for your specific cell line and assay duration. Both too low and too high densities can lead to poor viability.[7] |
| Poor Cell Health Pre-Treatment | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Do not use cells that are over-confluent. |
| Issues with Culture Medium or Supplements | Use fresh, properly stored culture medium and supplements. Ensure the pH of the medium is stable.[4][6] |
Experimental Protocols
Protocol: Dose-Response Assay to Determine Optimal this compound Concentration
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) and a suitable working concentration for this compound using a colorimetric viability assay like MTT.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells, ensuring they have high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1]
-
Include "no treatment" and "vehicle-only" controls.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. log[this compound]) to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for poor cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Signal-to-Noise Ratio in CGP13501-Mediated Currents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the quality of electrophysiological recordings of CGP13501-mediated currents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in electrophysiological studies?
A1: this compound is a positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3] In electrophysiology, it does not activate the GABAB receptor on its own but enhances the receptor's response to the endogenous ligand, γ-aminobutyric acid (GABA).[4][5] This potentiation typically results in the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a hyperpolarizing outward current, or the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
Q2: What type of currents should I expect to measure when applying this compound?
A2: You should expect to measure an enhancement of GABA-induced currents. The primary downstream effectors of GABAB receptor activation are GIRK channels and voltage-gated calcium channels.[4] Therefore, in voltage-clamp recordings, you will typically observe an increase in an outward potassium current (GIRK current) that reverses near the potassium equilibrium potential. This outward current leads to membrane hyperpolarization.
Q3: Why am I not observing any effect of this compound on my cells?
A3: Several factors could contribute to a lack of response to this compound:
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Low Endogenous GABA Tone: As a PAM, this compound's effect is dependent on the presence of GABA.[4][5] If the endogenous GABA concentration in your preparation is too low, there will be minimal GABAB receptor activation for this compound to potentiate. Consider co-applying a low concentration of exogenous GABA.
-
Receptor Desensitization: Prolonged exposure to high concentrations of GABA or GABAB agonists can lead to receptor desensitization, reducing the response to subsequent applications.[6]
-
Cell Type and Receptor Expression: Ensure that the cells you are recording from express functional GABAB receptors and their associated G-proteins and effector channels (GIRK or calcium channels).
-
Compound Stability: Verify the integrity and concentration of your this compound solution.
Q4: I am seeing a smaller than expected potentiation of the GABA current. What could be the reason?
A4: The magnitude of potentiation can be influenced by:
-
Sub-optimal Concentrations: The concentration-response relationship for some GABAB PAMs can be bell-shaped, meaning that very high concentrations can lead to a decrease in potentiation. It is crucial to perform a full dose-response curve to identify the optimal concentration of this compound.
-
GABA Concentration: The degree of potentiation by a PAM is dependent on the concentration of the agonist (GABA). The potentiation is often more pronounced at sub-saturating concentrations of GABA.
-
Variability in Receptor Subunits: The specific subunit composition of the GABAB receptor can influence the efficacy of allosteric modulators.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective GABAB receptor PAM, structurally related compounds have been shown to have off-target effects at higher concentrations, such as modulation of GABAA receptors or direct effects on GIRK channels. It is advisable to use the lowest effective concentration of this compound and to perform control experiments to rule out potential off-target effects.
Troubleshooting Guides
Issue 1: High Noise Levels Obscuring this compound-Mediated Currents
High noise levels can make it difficult to resolve the relatively small currents mediated by GABAB receptor activation.
| Potential Cause | Troubleshooting Step |
| Electrical Noise | Ensure all equipment is properly grounded to a central point. Use a Faraday cage to shield the setup from external electromagnetic interference. Identify and turn off any non-essential electrical equipment in the vicinity. |
| Mechanical Vibration | Use an anti-vibration table for the setup. Secure all cables and tubing to prevent movement. |
| Poor Seal Resistance | A high-resistance seal (>1 GΩ) is critical for low-noise recordings. If the seal is unstable, try using a fresh, fire-polished pipette, ensuring solutions are filtered, and that the cell is healthy. |
| High Pipette Capacitance | Coat the pipette with a hydrophobic substance like Sylgard to reduce capacitance. Keep the bath solution level as low as possible to minimize pipette immersion. |
Issue 2: Inconsistent or No Potentiation of GABA Currents by this compound
Variability in the potentiation effect of this compound is a common challenge.
| Potential Cause | Troubleshooting Step |
| Insufficient Endogenous GABA | Co-apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to provide a baseline level of GABAB receptor activation for this compound to potentiate. |
| Inappropriate this compound Concentration | Perform a full concentration-response curve for this compound in the presence of a fixed, low concentration of GABA to determine the optimal potentiating concentration. Be aware of potential bell-shaped dose-response curves. |
| GABAB Receptor Desensitization | Allow for sufficient washout periods between drug applications to prevent receptor desensitization. Avoid prolonged exposure to high concentrations of GABA or agonists. |
| Variability in Cell Health or Receptor Expression | Monitor cell health throughout the experiment. If possible, use a cell line with stable and characterized GABAB receptor expression. |
Data Presentation
Table 1: General Electrophysiological Parameters for Recording GABAB Receptor-Mediated Currents
| Parameter | Recommended Value/Range | Notes |
| Holding Potential (Voltage-Clamp) | -60 mV to -80 mV | To maximize the driving force for K+ ions through GIRK channels. |
| Pipette Resistance | 3-7 MΩ | Lower resistance can improve voltage clamp, but may make sealing more difficult. |
| Seal Resistance | > 1 GΩ | Essential for low-noise recordings. |
| Access Resistance | < 20 MΩ | Monitor and compensate for series resistance to ensure accurate voltage control. |
| Internal Solution | K+-based (e.g., K-Gluconate) | To accurately measure K+ currents. Include GTP (0.1-0.3 mM) and Mg-ATP (2-4 mM) to maintain G-protein signaling. |
| External Solution | Standard artificial cerebrospinal fluid (aCSF) or saline | Ensure proper oxygenation (95% O2/5% CO2) for slice recordings. |
Table 2: Concentration Guidelines for GABAB Receptor Ligands
| Compound | Typical Concentration Range | Notes |
| GABA (co-application with PAM) | 1-10 µM (EC10-EC20) | Use a concentration that elicits a small, stable baseline current. |
| Baclofen (Agonist Control) | 1-100 µM | Perform a dose-response curve to determine the EC50 in your system. |
| This compound (PAM) | 1-30 µM | A full concentration-response curve is recommended to identify the optimal concentration and to test for a potential bell-shaped effect. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Potentiated GIRK Currents
-
Preparation: Prepare acute brain slices or cultured neurons expressing GABAB receptors.
-
Solutions:
-
External Solution (aCSF): In mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: In mM: 140 K-Gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Establish a whole-cell voltage-clamp configuration with a holding potential of -70 mV.
-
Obtain a stable baseline recording in aCSF.
-
Apply a low concentration of GABA (e.g., 3 µM) to elicit a small, stable outward current.
-
While continuously perfusing with the low concentration of GABA, co-apply different concentrations of this compound (e.g., 1, 3, 10, 30 µM) to determine the concentration-response relationship for potentiation.
-
Ensure complete washout between applications.
-
-
Data Analysis: Measure the peak amplitude of the outward current in the presence and absence of this compound. Calculate the fold-potentiation at each concentration.
Mandatory Visualizations
Caption: GABAB receptor signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Functional Characterization of a Small Conductance GIRK Channel in Rat Atrial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
Validation & Comparative
Validating the In Vitro Efficacy of CGP13501 on GABA-B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of CGP13501, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, with other notable PAMs. The data presented is compiled from publicly available research to assist in the evaluation of these compounds for research and drug development purposes.
Comparative Analysis of GABA-B Receptor Positive Allosteric Modulators
This compound, a structural analog of propofol, has been identified as a positive allosteric modulator of GABA-B receptors.[1] It functions by enhancing the effect of the endogenous ligand, GABA, at the receptor.[2] To objectively assess its in vitro performance, this guide compares it with two other well-characterized GABA-B PAMs: CGP7930 and GS39783.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro effects of this compound and its alternatives on GABA-B receptor function. The data is primarily derived from [35S]GTPγS binding assays, a functional assay that measures G-protein activation upon receptor stimulation.
| Compound | Assay | Parameter | Value (µM) | Cell Type/Preparation | Reference |
| This compound | [35S]GTPγS Binding | EC50 | Not explicitly stated, active at low µM concentrations | CHO cells expressing GABA-B(1b/2) | [2] |
| CGP7930 | [35S]GTPγS Binding | EC50 (in presence of GABA) | ~5 | Rat brain membranes | [3] |
| GS39783 | [35S]GTPγS Binding | EC50 (in presence of GABA) | 3.1 | Native GABA-B receptors |
Key In Vitro Experimental Protocols
The validation of GABA-B receptor modulators like this compound relies on a battery of in vitro assays. Below are detailed methodologies for three key experiments.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the GABA-B receptor.
Objective: To determine the potency and efficacy of a test compound in modulating GABA-B receptor-mediated G-protein activation.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits. The amount of bound [35S]GTPγS is proportional to the level of receptor activation.[4][5]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human GABA-B receptors (e.g., CHO-K1 cells) or from native tissue (e.g., rat brain cortex).
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, and NaCl.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound (e.g., this compound) at various concentrations, a sub-maximal concentration of GABA (to assess PAM activity), and GDP.
-
Initiation: Start the binding reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of GABA-B receptor activation on downstream signaling, specifically the inhibition of adenylyl cyclase.
Objective: To assess the ability of a test compound to modulate the inhibitory effect of GABA-B receptor activation on cAMP production.
Principle: GABA-B receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay typically involves stimulating adenylyl cyclase with forskolin and then measuring the ability of a GABA-B agonist, in the presence or absence of a PAM, to inhibit this stimulated cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing GABA-B receptors (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations, along with a fixed concentration of GABA.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine IC50 and maximal inhibition.
Intracellular Calcium Mobilization Assay
This assay is particularly useful for Gαq-coupled receptors, but can be adapted for Gαi/o-coupled receptors like GABA-B by co-expressing a promiscuous G-protein or using specific cell lines.
Objective: To measure the modulation of GABA-B receptor-induced changes in intracellular calcium concentration by a test compound.
Principle: While GABA-B receptors primarily couple to Gαi/o, under certain conditions (e.g., co-expression of chimeric G-proteins like Gαqi5), they can be made to signal through the Gαq pathway, leading to the release of calcium from intracellular stores. This calcium release can be detected using fluorescent calcium indicators.
Methodology:
-
Cell Culture: Plate cells engineered to elicit a calcium response upon GABA-B receptor activation in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the test compound (e.g., this compound) followed by the addition of a GABA-B agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response and plot it against the log concentration of the test compound to calculate EC50 or IC50 values.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: GABA-B Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of allosteric modulation at GABAB receptors by CGP7930 and GS39783: effects on affinities and efficacies of orthosteric ligands with distinct intrinsic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to the Efficacy of CGP13501 and CGP7930: Positive Allosteric Modulators of the GABA-B Receptor
For researchers and drug development professionals investigating the modulation of the γ-aminobutyric acid type B (GABA-B) receptor, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparison of two widely recognized positive allosteric modulators (PAMs), CGP13501 and its alcohol analog, CGP7930. Both compounds enhance the activity of the GABA-B receptor in the presence of an agonist, but exhibit distinct efficacy profiles and off-target activities that are critical for experimental design and interpretation.
Data Presentation: A Quantitative Comparison
The following tables summarize the key efficacy parameters of this compound and CGP7930 in various in vitro assays. These data are primarily derived from studies on recombinant human GABA-B receptors expressed in cell lines.
Table 1: Potentiation of GABA-stimulated [³⁵S]GTPγS Binding in CHO cell membranes expressing human GABA-B(1b/2) receptors
| Compound | EC₅₀ (μM) | Eₘₐₓ (% stimulation over GABA alone) |
| This compound | 3.9 ± 0.8 | 108 ± 10 |
| CGP7930 | 5.2 ± 1.1 | 115 ± 11 |
Data from Urwyler et al., 2001. Values represent the mean ± S.E.M. EC₅₀ is the concentration of the compound that produces 50% of its maximal effect. Eₘₐₓ represents the maximal potentiation of the GABA response.
Table 2: Off-Target Activity of CGP7930
| Target | Activity | EC₅₀ (μM) | Reference |
| GABA-A Receptor (α4β3δ) | Positive allosteric modulator; increases potency and efficacy of GABA. | 1.0 | --INVALID-LINK--[1] |
| GABA-A Receptor (α1β2γ2L) | Positive allosteric modulator; increases potency and efficacy of GABA. | 1.7 | --INVALID-LINK--[1] |
| GIRK Channels | Blocks G protein-coupled inwardly rectifying K⁺ channels, which can diminish GABA-B receptor signaling at higher concentrations (>3 μM). | - | --INVALID-LINK--[2][3] |
Mechanism of Action and Signaling Pathway
This compound and CGP7930 are positive allosteric modulators of the GABA-B receptor.[4][5] They bind to a site on the receptor that is distinct from the agonist binding site, and in doing so, they increase the affinity and/or efficacy of GABA-B receptor agonists like GABA or baclofen. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and modulates inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.
Methodology:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human GABA-B receptor subunits (GABA-B1 and GABA-B2) are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated with a fixed concentration of a GABA-B agonist (e.g., GABA) and varying concentrations of the PAM (this compound or CGP7930).
-
[³⁵S]GTPγS is added to the reaction mixture.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the membranes on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The specific binding is calculated and plotted against the concentration of the PAM to determine EC₅₀ and Eₘₐₓ values.
-
GIRK Channel Activation Assay in Xenopus Oocytes
This electrophysiological assay measures the potentiation of GABA-B receptor-mediated activation of inwardly rectifying potassium (GIRK) channels.
Methodology:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNAs encoding the GABA-B receptor subunits (GABA-B1 and GABA-B2) and the GIRK channel subunits.
-
Oocytes are incubated for 2-5 days to allow for protein expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and perfused with a high-potassium solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a constant voltage (e.g., -80 mV).
-
-
Drug Application:
-
A sub-maximal concentration of a GABA-B agonist is applied to elicit a baseline GIRK current.
-
The PAM (this compound or CGP7930) is then co-applied with the agonist, and the change in current is measured.
-
-
Data Analysis:
-
The potentiation of the agonist-induced current by the PAM is calculated as a percentage increase over the baseline current.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and CGP7930.
Discussion and Conclusion
Both this compound and CGP7930 are effective positive allosteric modulators of the GABA-B receptor, with similar potencies and maximal efficacies in potentiating agonist-induced G-protein activation.[5] However, a critical point of differentiation is the broader pharmacological profile of CGP7930. Its activity at GABA-A receptors and its blocking effect on GIRK channels at higher concentrations introduce potential confounding variables in experimental settings.[1][2][3]
For researchers seeking a highly selective tool to study GABA-B receptor modulation, this compound may be the more suitable choice, assuming its aldehyde functionality does not introduce other liabilities in the specific experimental context. When using CGP7930, it is crucial to consider its off-target effects, particularly when interpreting data from complex systems like neuronal circuits or in vivo models. The choice between these two compounds will ultimately depend on the specific research question and the experimental system being employed. This guide provides the foundational data and methodologies to make an informed decision and to design robust experiments for investigating the nuanced roles of the GABA-B receptor.
References
- 1. In vivo effectiveness of CGP7930, a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA(B) receptor agonist, baclofen, and the positive allosteric modulator, CGP7930, inhibit visceral pain-related responses to colorectal distension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. [PDF] Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm a Compound's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating and confirming a compound's mechanism of action (MoA) is a critical step in the drug discovery pipeline. This guide provides a comparative overview of several orthogonal experimental methods that can be employed to build a robust body of evidence for a compound's MoA, using the hypothetical compound CGP13501 as an example.
Establishing a clear MoA provides confidence in the therapeutic potential of a compound and is often a regulatory requirement.[1][2][3] Relying on a single assay can be misleading due to potential artifacts or off-target effects.[4] Therefore, employing a suite of orthogonal methods, which rely on different physical principles and biological readouts, is essential for rigorously validating a compound's proposed MoA.[1][2] This guide will delve into several powerful techniques for target engagement, downstream signaling analysis, and phenotypic characterization.
Target Engagement: Is the Compound Binding to its Intended Target?
Confirming that a compound physically interacts with its putative target within a cellular context is a foundational step in MoA validation.[5][6][7] Several biophysical techniques can provide direct evidence of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][11] When a compound binds to its target, the protein-ligand complex is more resistant to thermal denaturation.[8]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture cells to 80-90% confluency.[8][11] Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1-2 hours at 37°C.[8]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes.[8] Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.[8]
-
Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[12][13] Centrifuge the lysates to pellet aggregated proteins.[13] Collect the supernatant and determine the protein concentration.[12]
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.[12] Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[11][12] Detect the signal using a chemiluminescence substrate.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics and affinity of a compound to its target protein.[14][15][16] This method is invaluable for detailed characterization of the drug-target interaction.[15][17]
Caption: Workflow of Surface Plasmon Resonance (SPR) analysis.
-
Target Immobilization: The purified target protein is immobilized on the surface of a sensor chip.[15]
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.[15]
-
Data Collection: The interaction is monitored in real-time by detecting changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand.[15][16] This generates a sensorgram, a plot of response units versus time.[15]
-
Kinetic Analysis: From the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
Kinobeads Competition Binding Assay
For compounds targeting kinases, the Kinobeads assay is a powerful chemical proteomics tool for assessing target selectivity and engagement.[18][19][20] This competition-based assay utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[18][19]
Caption: Workflow of the Kinobeads competition binding assay.
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.[19]
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound.[20]
-
Kinase Enrichment: Add Kinobeads to the lysate to capture kinases that are not bound to this compound.[19]
-
Mass Spectrometry: After washing the beads, the captured proteins are digested, and the resulting peptides are analyzed by quantitative mass spectrometry to identify and quantify the bound kinases.[18][20] A dose-dependent decrease in the amount of a particular kinase captured by the beads indicates that this compound is engaging that kinase.[20]
Downstream Signaling: Does the Compound Modulate Target Activity?
Confirming that target engagement leads to a functional consequence is the next crucial step. This often involves examining the modulation of downstream signaling pathways.
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect changes in the expression levels and post-translational modifications (e.g., phosphorylation) of proteins in a signaling cascade.[12][21][22]
Assuming this compound is an antagonist of the Angiotensin II Type 2 (AT2) receptor, we might expect it to modulate downstream signaling pathways. The AT2 receptor is known to play a role in counteracting the effects of the AT1 receptor and can influence pathways involved in inflammation and cell growth.[23]
Caption: Hypothetical signaling pathway modulated by this compound.
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points. Include positive and negative controls (e.g., Angiotensin II to stimulate the pathway).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.[12][24]
-
SDS-PAGE and Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the total and phosphorylated forms of key signaling proteins (e.g., ERK, NF-κB).[12][22][24]
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.[12][24] Quantify band intensities to determine the effect of this compound on protein phosphorylation.[12]
Phenotypic Assays: Does the Compound Elicit the Expected Biological Response?
The final piece of the puzzle is to demonstrate that the molecular mechanism translates into a measurable cellular or physiological outcome.
Example Phenotypic Assay: Nitric Oxide Release
For an AT2 receptor antagonist, a relevant phenotypic assay could measure the inhibition of agonist-induced nitric oxide (NO) release, as AT2 receptor activation has been linked to NO production.[25]
-
Cell Culture: Use primary human aortic endothelial cells (HAEC) or CHO cells transfected with the AT2 receptor.[25]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with an AT2 receptor agonist (e.g., C21).[25]
-
NO Measurement: Measure the release of nitric oxide using a fluorescent dye such as DAF-FM.[25] A reduction in agonist-induced NO release in the presence of this compound would be consistent with an antagonistic mechanism of action.
Comparison of Orthogonal Methods
| Method | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[8][11] | Low to High | Target engagement (qualitative/semi-quantitative), ITDRF for potency.[9][13] | In-cell/in-tissue format, label-free.[8][9][11] | Requires a specific antibody for detection, not all proteins show a thermal shift. |
| SPR | Change in refractive index upon mass change on a sensor surface.[14][15][16] | Low to Medium | Binding kinetics (ka, kd), affinity (KD), and specificity.[14][15][17] | Real-time, label-free, provides detailed kinetic information.[14][15][16] | Requires purified protein, can be sensitive to buffer conditions. |
| Kinobeads | Competition for binding to immobilized broad-spectrum kinase inhibitors.[18][19] | Low | Kinome-wide selectivity profile, apparent binding affinities.[18][20] | Unbiased kinome-wide profiling in a native-like environment (lysate).[18] | Limited to ATP-competitive inhibitors, requires specialized mass spectrometry.[19] |
| Western Blot | Antibody-based detection of specific proteins separated by size.[12][21] | Low | Changes in protein expression and post-translational modifications.[12][22] | Widely accessible, provides information on downstream pathway modulation. | Semi-quantitative, antibody quality is critical. |
| Phenotypic Assay | Measurement of a biological response in a cellular or organismal context. | Varies | Functional response (e.g., EC50, IC50). | Provides a direct link between target modulation and a biological outcome. | Can be complex to develop, may not be specific to the target of interest. |
By integrating data from these and other orthogonal methods, researchers can build a comprehensive and compelling case for a compound's mechanism of action, thereby de-risking its progression through the drug discovery and development process.
References
- 1. revvitysignals.com [revvitysignals.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 15. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery | Technology Networks [technologynetworks.com]
- 18. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. guidetopharmacology.org [guidetopharmacology.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP13501 and Other GABA-B Positive Allosteric Modulators
For researchers and professionals in drug development, understanding the nuanced differences between positive allosteric modulators (PAMs) of the GABA-B receptor is crucial for advancing therapeutic strategies. This guide provides an objective comparison of CGP13501 with other key GABA-B PAMs, supported by experimental data and detailed methodologies.
Introduction to GABA-B Positive Allosteric Modulators
The γ-aminobutyric acid (GABA) type B receptor, a G-protein coupled receptor (GPCR), is a key player in mediating slow and sustained inhibitory neurotransmission in the central nervous system.[1] Unlike orthosteric agonists like baclofen, which directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site on the receptor.[2] This binding does not activate the receptor on its own but enhances the effect of the endogenous ligand, GABA.[2] This mechanism offers a more physiological and controlled modulation of receptor activity, potentially avoiding the side effects and tolerance associated with direct agonists.[3][4] this compound, a close analog of CGP7930, was one of the first such modulators to be identified and characterized.[5][6]
Mechanism of Action: The Allosteric Advantage
GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits.[7] GABA binds to the GABA-B1 subunit, which leads to a conformational change, allowing the GABA-B2 subunit to activate intracellular G-proteins (Gαi/o).[8] This activation, in turn, inhibits adenylyl cyclase and modulates ion channels, leading to a reduction in neuronal excitability.[7] PAMs are thought to bind within the transmembrane domain of the GABA-B2 subunit, stabilizing the active conformation of the receptor and thereby amplifying the response to GABA.[9]
Comparative Analysis of Key GABA-B PAMs
This compound and its close analog CGP7930 were foundational in the study of GABA-B PAMs.[6][10] Since their discovery, other molecules such as GS39783 and rac-BHFF have been developed, each with distinct pharmacological profiles.
In Vitro Potency and Efficacy
The primary measure of a PAM's activity is its ability to potentiate the effect of a GABA-B agonist. This is typically assessed using assays like [³⁵S]GTPγS binding, which measures G-protein activation.
| Compound | Assay Type | Agonist | Potency (EC₅₀) | Efficacy (Max Effect) | Source |
| This compound/CGP7930 | [³⁵S]GTPγS Binding | GABA | ~3-5 µM | Increases GABA potency 5-10 fold and Emax 1.5-2 fold | [3] |
| GS39783 | [³⁵S]GTPγS Binding | GABA | ~3-5 µM | Increases GABA potency 5-10 fold and Emax 1.5-2 fold | [3] |
| rac-BHFF | [³⁵S]GTPγS Binding | Baclofen | More potent than CGP7930 | More effective than CGP7930 in cerebellum | [11][12] |
| BHF177 | [³⁵S]GTPγS Binding | GABA | pEC₅₀ = 5.78 | 183% potentiation | [13] |
Note: Direct comparison of EC₅₀ values across different studies can be challenging due to variations in experimental conditions.
Both CGP7930 and GS39783 enhance the potency and maximal effect of GABA to a similar extent in recombinant systems.[3] Studies suggest that rac-BHFF is more potent than CGP7930 in vivo and shows brain region-dependent effects, being particularly effective in the cerebellum.[11][12]
In Vivo Effects and Therapeutic Profile
A key advantage of PAMs is their potential for a wider therapeutic window compared to direct agonists. They are expected to enhance GABA-B signaling only when and where endogenous GABA is released, reducing the likelihood of side effects like sedation, muscle relaxation, and cognitive impairment that are common with baclofen.[3][14]
| Compound | Anxiolytic-like Effects | Anti-addictive Effects | Sedation/Myorelaxation | Source |
| This compound/CGP7930 | Yes | Reduces alcohol and cocaine self-administration | Observed at high doses | [3][15] |
| GS39783 | Strong anxiolytic activity | Reduces alcohol and cocaine self-administration | No effect at therapeutic doses | [3][9][16] |
| rac-BHFF | Yes | Attenuates ethanol and cocaine self-administration | Less than baclofen | [17][18][19] |
GS39783 shows strong anxiolytic-like activity without the sedative or muscle-relaxant side effects associated with baclofen.[16] While CGP7930 also demonstrates efficacy in models of anxiety and addiction, sedative effects have been reported at higher doses.[3] The discriminative stimulus effects of rac-BHFF, unlike CGP7930, may be more similar to those of baclofen, suggesting some overlapping in vivo properties.[17]
Detailed Experimental Protocols
The characterization of GABA-B PAMs relies on a suite of in vitro and in vivo assays.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing recombinant GABA-B receptors in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[20]
-
-
Binding Reaction:
-
Incubate the prepared membranes in an assay buffer containing GDP, the PAM (e.g., this compound) at various concentrations, a fixed concentration of a GABA-B agonist (e.g., GABA), and [³⁵S]GTPγS.
-
For determining non-specific binding, a high concentration of unlabeled GTPγS is added to a parallel set of tubes.
-
Incubate at 30°C for a defined period (e.g., 60-90 minutes).
-
-
Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[21]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of the PAM to determine EC₅₀ and Emax values.
-
Radioligand Displacement Binding Assay
This assay determines if a PAM alters the binding affinity of an orthosteric ligand.
-
Protocol: The membrane preparation is similar to the GTPγS assay.
-
Reaction: Membranes are incubated with a radiolabeled GABA-B antagonist (e.g., [³H]CGP54626) and varying concentrations of an unlabeled agonist (e.g., GABA) in the presence or absence of a fixed concentration of the PAM.[6]
-
Analysis: The displacement curves are analyzed to determine the inhibitory constant (Ki) of the agonist. A leftward shift in the displacement curve in the presence of the PAM indicates that it increases the agonist's binding affinity.[6]
Cellular Functional Assays
-
cAMP Formation Assay: In cells expressing GABA-B receptors, adenylyl cyclase is stimulated with forskolin. The ability of a GABA-B agonist to inhibit this forskolin-stimulated cAMP production is measured in the presence and absence of the PAM.[22]
-
GIRK Channel Activation in Xenopus Oocytes: Oocytes are co-injected with cRNAs for the GABA-B receptor subunits and GIRK channel subunits. The activation of outward K+ currents by a GABA-B agonist is measured using two-electrode voltage clamp in the presence and absence of the PAM.[6]
Conclusion
This compound and its analog CGP7930 were instrumental in establishing the therapeutic concept of GABA-B positive allosteric modulation. While effective, they represent a first-generation scaffold. Subsequent modulators like GS39783 and rac-BHFF exhibit different pharmacological profiles, with GS39783 in particular showing a promising separation between anxiolytic effects and the side effects typical of direct agonists.[16] The comparison highlights that not all PAMs are equal; subtle differences in their interaction with the receptor can translate into significant variations in their in vivo activity and therapeutic potential. For drug development professionals, these findings underscore the importance of comprehensive characterization using a range of in vitro and in vivo models to select candidates with the optimal profile for specific clinical indications.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | GABA B receptor activation [reactome.org]
- 9. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the GABAB Receptor-Positive Modulators CGP7930 and rac-BHFF in Baclofen- and γ-Hydroxybutyrate-Discriminating Pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAB receptor-positive modulators: brain region-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator rac-BHFF: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The positive allosteric GABAB receptor modulator rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanisms of allosteric modulation at GABAB receptors by CGP7930 and GS39783: effects on affinities and efficacies of orthosteric ligands with distinct intrinsic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating CGP13501's On-Target Effects: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) CGP13501 with alternative GABA B receptor modulators. A central focus is the validation of its on-target effects through the use of receptor knockout models, a critical step in preclinical drug development.
Introduction to this compound and GABA B Receptor Modulation
This compound is a positive allosteric modulator of the γ-aminobutyric acid type B (GABA B) receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct site on the receptor complex and potentiate the effect of the endogenous agonist, GABA.[1][2] This mechanism of action suggests that this compound should have no effect in the absence of the GABA B receptor, a hypothesis that can be definitively tested using receptor knockout animal models.
The Gold Standard for Target Validation: Receptor Knockout Models
The most rigorous method to confirm that the effects of a compound are mediated by a specific receptor is to test it in an animal model where the gene for that receptor has been deleted (a knockout model). For this compound, the relevant model is the GABA B receptor knockout mouse.
Phenotype of GABA B1 Receptor Knockout Mice
Mice lacking the essential GABA B1 subunit of the GABA B receptor (GABA B1 -/- mice) exhibit a distinct phenotype, which underscores the importance of this receptor in physiological processes. These mice display:
-
Spontaneous seizures
-
Hyperalgesia (increased sensitivity to pain)
-
Hyperlocomotor activity
-
Memory impairment
-
Altered reproductive function
The absence of a functional GABA B receptor in these animals provides a clean background to test the specificity of compounds like this compound.
Comparative Efficacy of this compound and Alternative GABA B PAMs
Several other positive allosteric modulators of the GABA B receptor have been developed and characterized. A direct comparison of their in vitro and in vivo effects is crucial for selecting the most suitable candidates for further development. The table below summarizes key quantitative data for this compound and its alternatives. The expected outcome in a GABA B receptor knockout model is a complete lack of potentiation, confirming the on-target activity of these compounds.
| Compound | Type | In Vitro Potency (EC50 for GABA potentiation) | In Vivo Effects (Examples) | Expected Effect in GABA B KO Mice |
| This compound | PAM | Micromolar range | Reduces alcohol intake in rodent models | No effect |
| CGP7930 | PAM | ~5 µM | Reduces cocaine self-administration, anxiolytic-like effects | No effect |
| GS39783 | PAM | ~3 µM | Anxiolytic-like effects without sedation, reduces alcohol consumption | No effect |
| BHF177 | PAM | Sub-micromolar range | Reduces nicotine self-administration | No effect |
| ADX71441 | PAM | Nanomolar range | Reduces excessive alcohol drinking | No effect |
| Baclofen | Orthosteric Agonist | ~1 µM (direct activation) | Muscle relaxant, reduces alcohol craving | No effect |
Experimental Protocols for Validation
To validate the on-target effects of this compound and compare it with other PAMs, a series of well-defined experiments are necessary. The use of both wild-type and GABA B receptor knockout animals is essential in these protocols.
GTPγS Binding Assay
This in vitro functional assay measures the activation of G-protein coupled receptors. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. PAMs will enhance the agonist-stimulated [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue (e.g., cortex or hippocampus) of both wild-type and GABA B receptor knockout mice.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation: Incubate the membranes with a fixed concentration of GABA (e.g., EC₂₀), varying concentrations of the PAM (e.g., this compound or an alternative), and [³⁵S]GTPγS.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
Expected Outcome: this compound and other PAMs will show a concentration-dependent enhancement of GABA-stimulated [³⁵S]GTPγS binding in membranes from wild-type mice. This effect will be absent in membranes from GABA B receptor knockout mice.
Electrophysiology (e.g., Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ion channel activity in response to receptor activation. GABA B receptors are coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels leads to membrane hyperpolarization.
Methodology:
-
Slice Preparation: Prepare acute brain slices from wild-type and GABA B receptor knockout mice.
-
Recording: Perform whole-cell patch-clamp recordings from neurons (e.g., hippocampal pyramidal neurons).
-
Drug Application: Apply GABA or a specific GABA B agonist (e.g., baclofen) in the absence and presence of this compound or an alternative PAM.
-
Measurement: Measure the amplitude of the evoked GIRK current.
Expected Outcome: this compound and other PAMs will potentiate the agonist-induced outward current in neurons from wild-type mice. No such potentiation will be observed in neurons from GABA B receptor knockout mice.
Behavioral Assays
Based on the known functions of the GABA B receptor and the phenotype of the knockout mice, specific behavioral tests can be used to assess the in vivo efficacy and on-target action of this compound.
Methodology:
-
Animal Groups: Use wild-type and GABA B receptor knockout mice.
-
Drug Administration: Administer this compound, an alternative PAM, or vehicle to the different groups.
-
Behavioral Testing: Conduct a battery of tests relevant to GABA B receptor function, such as:
-
Locomotor Activity: To assess for sedative or hyperactive effects.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
Forced Swim Test: To assess for antidepressant-like effects.
-
Two-Bottle Choice Alcohol Drinking Paradigm: To evaluate the effect on alcohol consumption.
-
Expected Outcome: Any behavioral effects of this compound observed in wild-type mice will be absent in the GABA B receptor knockout mice, confirming that these effects are mediated through the intended target.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and experimental logic, the following diagrams are provided.
Caption: GABA B Receptor Signaling Pathway.
Caption: Experimental Workflow for Knockout Validation.
Conclusion
The use of GABA B receptor knockout models is an indispensable tool for validating the on-target effects of this compound and its alternatives. The absence of a pharmacological response in these models provides unequivocal evidence that the compound's mechanism of action is dependent on the GABA B receptor. This comparative guide outlines the necessary experimental framework and provides the context for interpreting the data, thereby supporting informed decisions in the drug development process. By employing these rigorous validation strategies, researchers can confidently advance promising GABA B receptor modulators towards clinical applications.
References
Unveiling the Activity of CGP13501: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of CGP13501 across various cellular systems. Contrary to potential preliminary assumptions, publicly available scientific literature identifies this compound not as an anti-cancer agent, but as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. This guide will summarize the experimental data supporting this activity, detail the relevant experimental protocols, and visualize the associated signaling pathway.
Overview of this compound Activity
This compound is an analog of the compound CGP7930 and has been identified as a positive modulator of GABA-B receptor function. It enhances the effect of the natural ligand, GABA, on its receptor. Experimental data demonstrates its activity in both recombinant cell lines engineered to express GABA-B receptors and in native neuronal systems. The compound shows selectivity for the GABA-B receptor, as it does not modulate the activity of the metabotropic glutamate receptor subtype 2.[1][2]
Comparative Analysis of this compound Activity in Different Cellular Systems
The activity of this compound and its parent compound, CGP7930, has been characterized in a variety of cellular environments, from engineered cell lines to primary neurons. The following table summarizes the key findings.
| Cellular System | Receptor Type | Assay Type | Observed Effect of CGP7930/CGP13501 |
| Chinese Hamster Ovary (CHO) Cells | Recombinant GABA-B (1b/2 subunits) | GTPγ[³⁵S] Binding | Potentiated GABA-stimulated GTPγ[³⁵S] binding at low micromolar concentrations.[1][2] |
| Rat Brain Membranes | Native GABA-B | GTPγ[³⁵S] Binding | Showed similar potentiation of GABA-stimulated binding as seen in recombinant systems.[1][2] |
| Chinese Hamster Ovary (CHO) Cells | Recombinant mGluR2 | GTPγ[³⁵S] Binding | No modulation of glutamate-induced binding, demonstrating selectivity.[1][2] |
| HEK293 Cells | Recombinant GABA-B | Ca²⁺ Signaling | Modulatory effects on GABA-B receptor-mediated Ca²⁺ signaling.[1][2] |
| Xenopus laevis Oocytes | Recombinant GABA-B | Inwardly Rectifying K⁺ Channels | Modulated GABA-B receptor-mediated activation of potassium channels.[1][2] |
| Cultured Cortical Neurons | Native GABA-B | Neuronal Oscillatory Activity | Enhanced the inhibitory effect of the GABA-B agonist L-baclofen.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the activity of this compound.
GTPγ[³⁵S] Binding Assay
This assay measures the activation of G-protein coupled receptors (GPCRs) like the GABA-B receptor.
-
Membrane Preparation : Membranes are prepared from either cultured cells expressing the receptor (e.g., CHO-GABA-B(1b/2)) or from native tissue (e.g., rat brain).
-
Incubation : Membranes are incubated with the agonist (GABA), the test compound (this compound), and the non-hydrolyzable GTP analog, GTPγ[³⁵S].
-
G-Protein Activation : An activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The binding of GTPγ[³⁵S] indicates receptor activation.
-
Detection : The amount of bound GTPγ[³⁵S] is quantified by scintillation counting after separating the membrane-bound radioactivity from the free ligand, typically by filtration. An increase in GTPγ[³⁵S] binding in the presence of this compound and GABA, compared to GABA alone, indicates positive allosteric modulation.[1][2]
Intracellular Ca²⁺ Signaling Assay
This assay is used to measure the mobilization of intracellular calcium following receptor activation in whole cells.
-
Cell Culture : HEK293 cells co-expressing the GABA-B receptor subunits are cultured in appropriate media.
-
Loading with Ca²⁺ Indicator : Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Stimulation : Cells are stimulated with a GABA-B agonist in the presence or absence of this compound.
-
Measurement : Changes in intracellular calcium concentration are measured by detecting the fluorescence of the indicator dye using a fluorometer or a fluorescence microscope. An enhanced calcium response in the presence of this compound indicates positive allosteric modulation.[1][2]
Electrophysiology in Xenopus Oocytes
This technique directly measures the activity of ion channels that are coupled to the GABA-B receptor.
-
Oocyte Preparation : Xenopus laevis oocytes are injected with cRNAs encoding the GABA-B receptor subunits and the G-protein-activated inwardly rectifying potassium (GIRK) channels.
-
Two-Electrode Voltage Clamp : The oocyte is voltage-clamped, and the membrane current is recorded.
-
Compound Application : The oocyte is perfused with a solution containing a GABA-B agonist with and without this compound.
-
Data Analysis : An increase in the agonist-induced potassium current in the presence of this compound signifies positive allosteric modulation of the receptor-channel coupling.[1][2]
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the experimental workflow for assessing GPCR activation and the GABA-B receptor signaling pathway.
References
Comparative Analysis of CGP13501's Impact on Different Neuronal Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the GABA-B receptor positive allosteric modulator (PAM) CGP13501 and its alternatives. This document summarizes key experimental findings, presents quantitative data in structured tables, and details relevant experimental protocols. Notably, direct comparative studies on this compound's effects on distinct neuronal populations are limited. Therefore, this guide extensively utilizes data from its close structural analog, CGP7930, to infer its potential actions.
Executive Summary
This compound is a positive allosteric modulator of the GABA-B receptor, enhancing the effect of the endogenous ligand GABA without intrinsic agonist activity. Due to a lack of specific comparative data for this compound, this guide leverages findings on its analog, CGP7930, to provide insights into its potential differential effects on neuronal populations. Evidence suggests that the impact of GABA-B PAMs can vary across different brain regions and neuron types. For instance, CGP7930 potentiates the inhibitory effects of the GABA-B agonist baclofen on dopamine neurons in the ventral tegmental area (VTA). In contrast, in the hippocampus, it modulates both GABA-A and GABA-B receptors, affecting tonic inhibition and the frequency of inhibitory postsynaptic currents (IPSCs). This lack of specificity for GABA-B receptors is a critical consideration for experimental design. As an alternative, the direct GABA-B agonist baclofen exhibits clear differential effects, hyperpolarizing pyramidal neurons while having varied, concentration-dependent effects on interneurons and a biphasic impact on dopamine neuron activity. Another PAM, GS39783, offers a different pharmacological profile for comparison.
Comparative Data on Neuronal Populations
The following tables summarize the quantitative effects of CGP7930 (as a proxy for this compound) and the GABA-B agonist baclofen on different neuronal populations.
Table 1: Effect of CGP7930 (analog of this compound) on Neuronal Activity
| Neuronal Population | Brain Region | Experimental Model | Key Findings | Reference |
| Dopamine (DA) Neurons | Ventral Tegmental Area (VTA) | Rat midbrain slices | Potentiated baclofen-induced depression of spontaneous firing rate. EC50 of baclofen shifted from 0.27 µM to 0.15 µM in the presence of 30 µM CGP7930. | [1] |
| Hippocampal Neurons | Hippocampus | Cultured rat hippocampal neurons | Reduced the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). Potentiated GABA-A receptor-mediated tonic inhibition. Also directly activated GABA-A receptors and blocked GIRK channels at higher concentrations. | [2][3] |
Table 2: Comparative Effects of Baclofen on Different Neuronal Populations
| Neuronal Population | Brain Region | Experimental Model | Key Findings | Reference |
| Pyramidal Neurons | Piriform Cortex | Rat brain slices | Hyperpolarized the cell membrane. | [4][5] |
| Pyramidal Neurons | Hippocampus (CA1) | Rat brain slices | Directly hyperpolarized neurons, associated with a decrease in input resistance. | [6] |
| Spinal Interneurons | Spinal Cord | Cat in vivo | Reduced monosynaptic excitation from primary afferent fibers but had little effect on excitation from descending pathways. | [7] |
| Dopamine (DA) Neurons | Ventral Tegmental Area (VTA) | In vivo and in vitro | Low doses increase firing rate (disinhibition), while high doses inhibit firing. | [8][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GABA-B Receptor Modulation
GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, primarily inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site, enhancing the affinity and/or efficacy of GABA.
GABA-B receptor signaling pathway with positive allosteric modulation.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
The primary technique to assess the impact of compounds like this compound on neuronal activity is whole-cell patch-clamp electrophysiology. This method allows for the recording of ionic currents and membrane potential of a single neuron.
References
- 1. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of allosteric modulation at GABAB receptors by CGP7930 and GS39783: effects on affinities and efficacies of orthosteric ligands with distinct intrinsic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bi-Directional Effect of Increasing Doses of Baclofen on Reinforcement Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Potentiation of GABA by CGP13501 and a Comparative Analysis with Alternative Modulators Using Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP13501, a positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABA-B), with other notable GABA-B PAMs. The data presented herein, derived from binding assays, offers a quantitative basis for evaluating the potentiation of GABAergic signaling by these compounds.
Executive Summary
This compound is a positive allosteric modulator of the GABA-B receptor, enhancing the receptor's response to its endogenous ligand, GABA.[1] This guide details the experimental evidence for this potentiation through binding assays and compares its performance with other well-characterized GABA-B PAMs, namely CGP7930, GS39783, and rac-BHFF. The primary methods for assessing the activity of these compounds are the [³⁵S]GTPγS binding assay, which measures G-protein activation, and radioligand displacement assays, which determine binding affinities. The data consistently demonstrates that these PAMs increase the potency and/or efficacy of GABA at the GABA-B receptor.
Comparative Analysis of GABA-B Positive Allosteric Modulators
The following table summarizes the quantitative data from functional binding assays for this compound and its alternatives. It is important to note that the experimental conditions, such as the specific radioligand, agonist concentration, and tissue or cell preparation, can vary between studies, potentially influencing the absolute values.
| Compound | Assay Type | Key Parameter | Value | Organism/System | Reference |
| This compound | [³⁵S]GTPγS Binding | Potentiation of GABA | Similar to CGP7930 | CHO cells expressing GABA-B(1b/2) | (Urwyler et al., 2001) |
| CGP7930 | [³⁵S]GTPγS Binding | EC₅₀ (for potentiation) | ~3-5 µM | Rat cortical membranes | (Pin et al., 2004) |
| [³⁵S]GTPγS Binding | Fold increase in GABA potency | 5-10 fold | HEK293 cells expressing GABA-B | (Pin et al., 2004) | |
| Radioligand Displacement | Increase in agonist affinity | ~2 fold | Rat cortical membranes | (Pin et al., 2004) | |
| GS39783 | [³⁵S]GTPγS Binding | EC₅₀ (for potentiation) | 2.1 µM | Recombinant GABA-B receptors | (Urwyler et al., 2003)[2] |
| [³⁵S]GTPγS Binding | EC₅₀ (for potentiation) | 3.1 µM | Native GABA-B receptors | (Urwyler et al., 2003)[2] | |
| Radioligand Displacement | Increase in agonist affinity | Yes | Rat brain cortex | (Urwyler et al., 2003) | |
| rac-BHFF | [³⁵S]GTPγS Binding | Increase in GABA potency | > 15-fold | Not specified | (Malherbe et al., 2008)[3] |
| [³⁵S]GTPγS Binding | Increase in GABA efficacy | > 149% | Not specified | (Malherbe et al., 2008)[3] |
Experimental Protocols
Detailed methodologies for the key binding assays are provided below to allow for replication and further investigation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to GABA-B receptors. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an indicator of receptor activation.[4][5][6]
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing recombinant GABA-B receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
b. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure the G-proteins are in their inactive state.
-
The GABA-B receptor agonist (e.g., GABA) at a fixed sub-maximal concentration (e.g., EC₂₀).
-
The positive allosteric modulator (this compound or alternatives) at varying concentrations.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for a further period (e.g., 60 minutes) at 30°C to allow for [³⁵S]GTPγS binding.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are typically plotted as a concentration-response curve to determine the EC₅₀ and maximal effect (Emax) of the PAM.
Radioligand Displacement Assay
This assay is used to determine the effect of the PAM on the binding affinity of a radiolabeled agonist or antagonist to the GABA-B receptor.
a. Membrane Preparation:
-
Follow the same procedure as for the [³⁵S]GTPγS binding assay.
b. Assay Procedure:
-
In a 96-well plate, add the following components:
-
Assay buffer.
-
A fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA, [³H]CGP54626).
-
Varying concentrations of the unlabeled competing ligand (e.g., GABA).
-
A fixed concentration of the positive allosteric modulator (this compound or alternatives) or vehicle.
-
Membrane preparation.
-
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the assay by rapid filtration, as described for the [³⁵S]GTPγS binding assay.
-
Measure the radioactivity on the filters.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B receptor agonist or antagonist.
-
The data is used to generate competition curves, from which the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the competing ligand can be calculated. A leftward shift in the competition curve in the presence of the PAM indicates an increase in the affinity of the radioligand.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: [³⁵S]GTPγS binding assay workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Proper Disposal of CGP13501: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of CGP13501, a positive allosteric modulator of GABAв receptors. Adherence to these procedures is vital for personnel safety and regulatory compliance.
Key Compound Data
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₃₀O₂ |
| Molecular Weight | 290.44 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO (24 mg/mL) |
| Storage Class | 11 - Combustible Solids |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water |
Experimental Protocols for Disposal
The following step-by-step procedures detail the recommended methods for the disposal of this compound in various forms. These protocols are based on general best practices for hazardous chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
Disposal of Unused or Expired this compound
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). A dust mask (type N95 or equivalent) should be used when handling the solid powder to avoid inhalation.
-
Waste Identification and Labeling: The primary container of unused or expired this compound must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the approximate quantity, and the date of disposal initiation.
-
Containment: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.
-
Institutional Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal of this compound-Contaminated Labware
-
Initial Decontamination: Whenever possible, rinse contaminated labware (e.g., glassware, spatulas) with a suitable solvent, such as ethanol or acetone, to remove residual this compound.
-
Rinsate Collection: The solvent rinsate must be collected in a properly labeled hazardous waste container. Do not dispose of the rinsate down the drain. The container should be labeled with "Hazardous Waste," the name of the solvent, and "Contains this compound residue."
-
Solid Waste: After initial decontamination, disposable labware (e.g., pipette tips, weighing boats) should be placed in a designated solid hazardous waste container. Non-disposable labware can be washed according to standard laboratory procedures after the initial solvent rinse. Sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
-
Final Disposal: The solid hazardous waste container should be sealed, labeled, and disposed of through your institution's EHS-approved waste stream.
Disposal of this compound Solutions
-
Waste Collection: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a glass container for DMSO solutions).
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full names and approximate concentrations of all components in the solution (e.g., "this compound in DMSO").
-
Storage and Segregation: Store the waste container in a designated hazardous waste accumulation area with secondary containment to prevent spills. Keep it segregated from incompatible materials.
-
Institutional Disposal: Arrange for pickup and disposal by your institution's EHS department or a certified hazardous waste contractor. Under no circumstances should solutions containing this compound be poured down the sink.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of different forms of this compound waste.
Essential Safety and Handling Guidance for CGP13501
Disclaimer: A specific Safety Data Sheet (SDS) for CGP13501 could not be located. The following information is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to consult the specific SDS for this compound, which should be obtained from the supplier, before handling this substance. The guidance provided here is intended to supplement, not replace, a formal risk assessment and the specific information provided in the manufacturer's SDS.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may handle this compound. The focus is on procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling a chemical with unknown hazards, it is crucial to use a comprehensive suite of personal protective equipment to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound, assuming it may be hazardous.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes, sprays, and droplets of the chemical, which could cause serious eye damage.[3] A face shield provides an additional layer of protection for the entire face.[2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvent if this compound is in solution.[3]- Lab Coat: A fully buttoned, long-sleeved lab coat. | Prevents skin contact with the chemical, which could lead to irritation, burns, or absorption of the substance into the body.[3][4] Contaminated work clothing should not be allowed out of the workplace.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, aerosols, or vapors. The type of respirator will depend on the physical form of the substance and the potential for airborne exposure. A risk assessment should be conducted to determine if a respirator is needed. | Protects the respiratory system from potentially harmful airborne particles or vapors. If a respirator is required, a respiratory protection program, including fit testing and training, must be implemented. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects the feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling chemicals is essential for laboratory safety.[5] The following step-by-step protocol should be followed when working with this compound.
1. Preparation and Planning:
-
Review Documentation: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[5] If the SDS is unavailable, treat the substance as highly hazardous.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to others.[6]
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to avoid interruptions.
-
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible and that a chemical spill kit is available.[4][7]
2. Handling Procedures:
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.[7]
-
Weighing and Transferring:
-
If this compound is a solid, weigh it in a fume hood or other ventilated enclosure to avoid inhaling dust.
-
If it is a liquid, transfer it carefully to avoid splashing. Use a secondary container when transporting the chemical.[8]
-
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and eye protection.[10]
-
Hand Washing: Wash hands thoroughly after removing PPE.
Disposal Plan
Proper disposal of chemical waste is critical to protect both human health and the environment.
1. Waste Segregation and Collection:
-
Hazardous Waste Determination: Unless confirmed to be non-hazardous, all waste contaminated with this compound should be treated as hazardous waste.
-
Containerization:
-
Collect liquid waste in a dedicated, labeled, and sealed container.
-
Collect solid waste, such as contaminated gloves and paper towels, in a separate, clearly labeled, and sealed container.[11]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
2. Storage of Hazardous Waste:
-
Storage Location: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Container Integrity: Ensure that waste containers are in good condition and are kept closed except when adding waste.
3. Disposal Procedures:
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This may involve contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. broomfield.org [broomfield.org]
- 3. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 4. eaglebio.com [eaglebio.com]
- 5. primeoccmed.com [primeoccmed.com]
- 6. download.basf.com [download.basf.com]
- 7. constructionsafetyns.ca [constructionsafetyns.ca]
- 8. resources.tamusa.edu [resources.tamusa.edu]
- 9. hswalsh.com [hswalsh.com]
- 10. m.youtube.com [m.youtube.com]
- 11. vpr.tamu.edu [vpr.tamu.edu]
- 12. Hazardous waste regulations | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
